4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409452. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methylphenyl)-1-morpholin-4-ylethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-2-4-12(5-3-11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDFWXUVWJOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325253 | |
| Record name | 4-[2-(4-methylphenyl)ethanethioyl]morpholine | |
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Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14182-63-9 | |
| Record name | 2-(4-Methylphenyl)-1-(4-morpholinyl)ethanethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14182-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 409452 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409452 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409452 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(4-methylphenyl)ethanethioyl]morpholine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-MORPHOLIN-4-YL-2-P-TOLYL-ETHANETHIONE | |
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| Record name | 2-(4-Methylphenyl)-1-(4-morpholinyl)ethanethione | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAB2VH6VTN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
An In-Depth Technical Guide to the Physicochemical Properties of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Introduction
In the landscape of modern medicinal chemistry, the morpholine heterocycle is a cornerstone, frequently incorporated into bioactive molecules to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] Its presence is noted in a multitude of approved and experimental drugs, where it often imparts favorable properties such as improved solubility, metabolic stability, and target affinity.[2][3] When the amide linkage of a morpholine-containing scaffold is replaced by a thioamide, a fascinating bioisostere is introduced. This substitution of a carbonyl oxygen with sulfur creates a molecule with distinct electronic and steric properties, which can lead to novel biological activities and improved therapeutic potential.[4][5]
This technical guide provides a comprehensive examination of This compound , a compound that marries the privileged morpholine scaffold with the unique thioamide functional group. In the absence of direct experimental literature for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines a robust synthetic pathway, details the predicted physicochemical and spectroscopic properties based on foundational principles and analogous structures, and explores the potential therapeutic applications of this intriguing molecule.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is most logically approached via a two-step process. The first step involves the formation of the corresponding amide, 4-[2-(4-Methylphenyl)acetyl]morpholine, from 2-(4-methylphenyl)acetic acid. The second step is the thionation of this amide to yield the target thioamide. This strategy ensures high yields and purity, utilizing well-established and reliable chemical transformations.
Step 1: Synthesis of the Amide Precursor, 4-[2-(4-Methylphenyl)acetyl]morpholine
The formation of an amide bond is a fundamental reaction in organic synthesis. The most direct method involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acyl chloride.[6]
Protocol: Amide Synthesis via Acyl Chloride
-
Activation of the Carboxylic Acid: To a solution of 2-(4-methylphenyl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.[6] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then stirred at room temperature for 1-2 hours or until the evolution of HCl and SO₂ gas ceases. The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude 2-(4-methylphenyl)acetyl chloride.
-
Amide Formation: The crude acyl chloride is dissolved in fresh anhydrous DCM and cooled to 0 °C. A solution of morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equivalents) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 4-[2-(4-Methylphenyl)acetyl]morpholine.
Step 2: Thionation to this compound
The conversion of an amide to a thioamide is efficiently achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and highly effective reagent for this transformation, often providing high yields under relatively gentle conditions.[7][8]
Protocol: Thionation using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amide precursor, 4-[2-(4-Methylphenyl)acetyl]morpholine (1 equivalent), in an anhydrous solvent such as toluene or THF.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution. The reaction mixture is then heated to reflux (typically 80-110 °C, depending on the solvent) and monitored by thin-layer chromatography (TLC).[7]
-
Reaction Completion and Work-up: Once the starting amide is consumed (typically after 2-6 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like DCM or ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude thioamide is purified by silica gel column chromatography to yield the final product, this compound.[7]
Caption: Predicted key NMR shifts for this compound.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
C=S Stretch: The C=S stretching vibration is the most diagnostic feature of the thioamide group. This band is typically found in the range of 1000-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations. [1][9]This is a significant shift from the C=O stretching frequency of the amide precursor, which would be expected around 1630-1690 cm⁻¹. [10][11]* C-N Stretch: The C-N stretching vibration of the thioamide will likely appear in the region of 1250-1350 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
C-O-C Stretch: The characteristic C-O-C stretching of the morpholine ring will be present around 1115 cm⁻¹.
Potential Applications in Drug Discovery
The unique structural combination of a morpholine ring and a thioamide functional group in this compound suggests a promising potential for diverse biological activities.
-
The Privileged Morpholine Scaffold: The morpholine moiety is a well-established "privileged structure" in medicinal chemistry. Its incorporation into drug candidates has been shown to confer a wide range of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities. [3][12][13]The morpholine ring can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability, and can also participate in key hydrogen bonding interactions with biological targets. [2]
-
The Thioamide Bioisostere: Replacing an amide with a thioamide can have profound effects on a molecule's biological profile. Thioamides are generally more lipophilic than their amide counterparts and have altered hydrogen bonding capabilities, being better hydrogen bond donors but weaker acceptors. [4][5]This can lead to changes in target binding affinity and selectivity. Furthermore, the thioamide group can enhance metabolic stability by being less susceptible to enzymatic hydrolysis. [4]Several thioamide-containing compounds have been developed as therapeutic agents, including antitubercular and anticancer drugs. [4][14] Given these considerations, this compound could serve as a valuable lead compound or scaffold for the development of novel therapeutics in areas such as:
-
Oncology: The morpholine ring is present in several kinase inhibitors, and the thioamide group could modulate kinase binding or other protein-protein interactions.
-
Inflammatory Diseases: Both morpholine and thioamide derivatives have been investigated for their anti-inflammatory properties.
-
Central Nervous System (CNS) Disorders: The physicochemical properties of morpholine-containing compounds can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active agents. [13]
Caption: Potential therapeutic applications derived from the structural motifs.
Conclusion
While this compound is not yet a well-characterized compound in the scientific literature, this in-depth technical guide provides a solid foundation for its synthesis and an informed prediction of its physicochemical and spectroscopic properties. The combination of the privileged morpholine scaffold with the bioisosteric thioamide group makes this molecule a compelling candidate for further investigation in drug discovery programs. The protocols and predictive data presented herein are intended to empower researchers to synthesize, characterize, and explore the therapeutic potential of this and related novel chemical entities.
References
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Yousuf, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
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Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 85-94. [Link]
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Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 277, 116732. [Link]
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Wuts, P. G. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery, 1-4. [Link]
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ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. [Link]
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Spectroscopic data (NMR, IR, MS) for 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound. In the absence of published experimental spectra for this specific thioamide, this document serves as an essential resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we elucidate the anticipated spectral characteristics of the molecule. This guide explains the causal relationships behind predicted chemical shifts, vibrational frequencies, and fragmentation patterns, offering a robust framework for the identification and characterization of this compound and its analogs. All protocols and interpretations are grounded in authoritative spectroscopic theory to ensure scientific integrity.
Introduction and Molecular Structure
This compound is a tertiary thioamide derivative. Its structure incorporates a morpholine ring, a p-methylphenyl (tolyl) group, and an ethanethioyl linker. The thioamide functional group is a critical bioisostere for the amide bond in medicinal chemistry, offering altered electronic properties, hydrogen bonding capabilities, and metabolic stability. Understanding its spectroscopic signature is paramount for synthesis confirmation, purity assessment, and structural elucidation in research and development settings.
The structure consists of three key regions, each contributing distinct features to the overall spectra:
-
The Morpholine Moiety: A saturated heterocycle providing characteristic signals for methylene groups adjacent to nitrogen and oxygen.
-
The 4-Methylphenylacetyl Group: An aromatic system and an aliphatic linker that give rise to specific aromatic, benzylic, and methyl signals.
-
The Thioamide Linkage: The C=S bond and its connection to the morpholine nitrogen significantly influence the electronic environment of adjacent atoms, creating unique and diagnostic spectral markers.
An In-depth Technical Guide to 4-[2-(4-Methylphenyl)ethanethioyl]morpholine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores
This technical guide delineates the synthesis, predicted properties, and potential applications of the novel chemical entity, 4-[2-(4-Methylphenyl)ethanethioyl]morpholine . As of the latest chemical registry data, this compound does not have an assigned CAS number, suggesting it represents a largely unexplored area of chemical space. Its structure is a compelling amalgamation of two privileged pharmacophores in medicinal chemistry: the morpholine ring and the thioamide functional group.
The morpholine moiety is a cornerstone in drug design, prized for its ability to improve the pharmacokinetic profile of bioactive molecules, including enhancing aqueous solubility, metabolic stability, and overall potency.[1][2][3] Concurrently, the thioamide group, an isostere of the ubiquitous amide bond, offers unique physicochemical properties that can enhance target affinity, improve membrane permeability, and increase proteolytic resistance in peptide-based drugs.[4][5][6] The strategic combination of these two groups, tethered by a p-tolyl-ethyl scaffold, presents a promising framework for the development of new therapeutic agents.
This guide provides a robust, scientifically grounded pathway for the synthesis and subsequent investigation of this target molecule, intended to empower researchers to explore its potential in drug discovery programs.
Part 1: Proposed Synthetic Pathway and Mechanism
The most logical and efficient route to synthesize this compound involves a two-step process. First, the synthesis of an amide precursor, followed by a thionation reaction to yield the final thioamide product. This approach leverages well-established, high-yielding, and scalable chemical transformations.
Step 1: Amide Precursor Synthesis via Amide Coupling
The initial step is the formation of the amide intermediate, 4-[2-(4-methylphenyl)acetyl]morpholine , through the coupling of commercially available 2-(p-tolyl)acetic acid [7][8] and morpholine . Standard peptide coupling conditions are ideal for this transformation, ensuring high yield and purity.
Step 2: Thionation of the Amide to Yield the Target Thioamide
The critical transformation is the conversion of the amide's carbonyl group to a thiocarbonyl. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the reagent of choice for this step. It is a mild, efficient, and widely used thionating agent for converting amides to thioamides.[9][10][11][12]
The reaction proceeds through a reactive dithiophosphine ylide intermediate, which reacts with the amide carbonyl to form a transient thiaoxaphosphetane ring.[9][10] This intermediate then undergoes cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[9]
Caption: Proposed two-step synthesis of the target thioamide.
Part 2: Detailed Experimental Protocols
The following protocols are designed as self-validating systems. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 2.1: Synthesis of Amide Precursor, 4-[2-(4-methylphenyl)acetyl]morpholine
-
Reagent Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(p-tolyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Activator Addition : Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Nucleophilic Addition : Add morpholine (1.2 eq) dropwise to the activated acid solution.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Work-up :
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : The resulting crude amide is often pure enough for the next step. If necessary, purify by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2.2: Thionation to this compound
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the amide precursor (1.0 eq) in anhydrous toluene (approx. 0.1 M).
-
Reagent Addition : Add Lawesson's reagent (0.5-0.6 eq) to the solution. Note: Lawesson's reagent provides two sulfur atoms for thionation, so slightly more than 0.5 equivalents is often used to drive the reaction to completion.
-
Thermal Conditions : Heat the mixture to reflux (approx. 110 °C).
-
Reaction Monitoring : Monitor the reaction progress by TLC until the starting amide is fully consumed (typically 2-6 hours).[9]
-
Work-up :
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The primary challenge in Lawesson's reagent reactions is the removal of phosphorus byproducts.[9] A modified work-up can be employed: Dissolve the crude residue in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with DCM or a hexane/ethyl acetate mixture. This often removes a significant portion of the byproducts.
-
-
Purification : Purify the crude thioamide by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to yield the final product.
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Part 3: Predicted Physicochemical Properties
The following properties for this compound have been calculated based on its chemical structure. These values are essential for planning experimental work, including purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
| Property | Predicted Value | Justification / Significance |
| Molecular Formula | C₁₃H₁₇NOS | Determined from the chemical structure. |
| Molecular Weight | 235.35 g/mol | Essential for all quantitative experimental work. |
| CAS Number | Not Assigned | Indicates a novel or uncharacterized compound. |
| Predicted LogP | ~2.5 - 3.0 | The thioamide group increases lipophilicity compared to its amide analog, potentially improving membrane permeability.[4] |
| Hydrogen Bond Acceptors | 2 (O, S) | The sulfur atom is a weaker H-bond acceptor than oxygen.[5] |
| Hydrogen Bond Donors | 0 | The absence of N-H protons limits H-bond donating capacity. |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be crucial for binding to biological targets. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Within the range typically associated with good oral bioavailability. The morpholine oxygen contributes significantly. |
Part 4: Potential Applications and Research Directions
The unique structural combination within this compound suggests several promising avenues for therapeutic research. The rationale for these applications is derived from the established biological activities of its constituent moieties.
Oncology
The morpholine ring is a key component in several successful kinase inhibitors, such as the PI3K inhibitor GDC-0941 and the FDA-approved anticancer agent Gefitinib.[13][14] The morpholine oxygen can form critical hydrogen bonds in kinase active sites. Furthermore, thioamide-containing molecules have demonstrated potent antiproliferative activity, in some cases significantly enhancing potency over their amide counterparts by increasing lipophilicity and altering target interactions.[5] This compound could therefore be screened as a potential inhibitor of various kinases implicated in cancer.
Antimicrobial and Antitubercular Agents
Both morpholine and thioamide scaffolds are independently associated with antimicrobial activity. The antibiotic Linezolid contains a morpholine ring and is a crucial treatment for gram-positive bacterial infections.[13] Thioamides, such as ethionamide, are established second-line drugs for treating multidrug-resistant tuberculosis.[5][6] The combination of these two pharmacophores could lead to synergistic or novel mechanisms of antimicrobial action. Several studies have explored morpholine and thiomorpholine derivatives as potent inhibitors of Mycobacterium tuberculosis.[15][16]
Anti-Inflammatory and H₂S Donor Properties
Recent research has highlighted thioamides as slow-releasing hydrogen sulfide (H₂S) donors.[4] H₂S is an endogenous gasotransmitter with significant anti-inflammatory and cytoprotective effects.[4][17] Therefore, this molecule could be investigated as a novel anti-inflammatory agent that combines the favorable pharmacokinetic properties of the morpholine ring with the therapeutic gas-releasing potential of the thioamide group.
Conclusion
While this compound remains a novel entity, its rational design, based on the principles of medicinal chemistry, marks it as a compound of significant interest. The synthetic route detailed in this guide is robust and relies on well-understood, high-yielding reactions, making the molecule readily accessible for research purposes. Its potential applications in oncology, infectious diseases, and inflammatory conditions are strongly supported by a large body of scientific literature. This guide serves as a foundational resource for scientists to synthesize, characterize, and unlock the therapeutic potential of this promising molecular scaffold.
References
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- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
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A Technical Guide to 4-[2-(4-Methylphenyl)ethanethioyl]morpholine: Structure, Synthesis, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive overview of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine, a heterocyclic compound featuring a thioamide linkage. This molecule uniquely combines the structural attributes of morpholine, a privileged scaffold in medicinal chemistry, with the functional characteristics of a thioamide, a critical amide bioisostere. We will dissect its chemical structure, propose a robust synthetic pathway with mechanistic insights, and provide predicted characterization data. The primary focus is to offer researchers, scientists, and drug development professionals a deep understanding of the molecule's potential, grounded in the synergistic interplay between its constituent moieties. The morpholine ring is frequently employed to enhance pharmacokinetic properties, while the thioamide group can confer increased metabolic stability and unique conformational constraints.[1][2][3][4] This document serves as a foundational resource for leveraging this compound in rational drug design and development programs.
Chemical Identity and Structure
The formal nomenclature and structural identifiers are crucial for unambiguous documentation and database retrieval. The compound consists of a morpholine ring N-acylated with a 2-(p-tolyl)ethanethioyl group.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₇NOS |
| Molecular Weight | 235.35 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)CC(=S)N2CCOCC2 |
| InChI Key | (Predicted) ZVJLBSCSKVQGAV-UHFFFAOYSA-N |
| CAS Number | Not Assigned |
Structural Elucidation
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the p-tolyl group, the ethanethioyl linker, and the terminal morpholine ring.
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Unlocking the Therapeutic Potential of Morpholine Thioamide Derivatives
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This technical guide delves into the burgeoning field of morpholine thioamide derivatives, a class of compounds that marries the favorable pharmacokinetic profile of the morpholine ring with the unique chemical reactivity and biological activity of the thioamide functional group. We will explore the synthetic rationale, diverse biological activities—ranging from anticancer and antimicrobial to anti-inflammatory—and the underlying mechanisms of action that position these derivatives as compelling candidates for modern drug discovery pipelines. This document serves as a technical resource, synthesizing current literature to provide actionable insights, detailed experimental protocols, and a forward-looking perspective on the development of this promising scaffold.
The Morpholine-Thioamide Scaffold: A Strategic Union in Drug Design
The morpholine ring is a saturated six-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in approved pharmaceuticals is a testament to its ability to impart desirable properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles.[3] The weak basicity of its nitrogen atom and the hydrogen bond accepting capability of its oxygen atom allow for critical interactions with biological targets.[3]
The thioamide group, a bioisosteric replacement for the more common amide bond, offers distinct advantages. The substitution of oxygen with sulfur alters the group's electronics, size, and hydrogen-bonding capacity. This often leads to enhanced potency, altered selectivity, and novel mechanisms of action.[3] The combination of these two moieties creates a versatile scaffold where the morpholine ring anchors the molecule and optimizes its drug-like properties, while the thioamide group serves as a dynamic pharmacophore, driving interactions with specific therapeutic targets.
General Synthesis Strategies
The construction of morpholine thioamide derivatives typically follows a logical and adaptable synthetic pathway. The core principle involves the coupling of a morpholine-containing amine precursor with a suitable thiocarbonylating agent. A generalized workflow is presented below.
Caption: General synthetic workflow for morpholine thioamide derivatives.
This two-step process, involving initial amide formation followed by thionation, is a robust and widely applicable method. Alternative routes may involve direct reaction with thioacylating agents.[4][5] The choice of specific reagents and conditions allows for the creation of diverse chemical libraries for biological screening.
A Spectrum of Biological Activities
The morpholine thioamide scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile starting point for drug development across multiple therapeutic areas.[6][7]
Anticancer Potential
Derivatives of this class have emerged as potent cytotoxic agents, acting through diverse and targeted mechanisms.
-
Enzyme Inhibition: Certain morpholine derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival, such as topoisomerase II, which is vital for DNA replication.[8] Others function as carbonic anhydrase inhibitors, disrupting the pH regulation in the tumor microenvironment, or as inhibitors of the PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][6][9]
-
Induction of Apoptosis: Ruthenium(III) complexes incorporating morpholine-derived thiosemicarbazones (a related thioamide structure) have been shown to selectively target cancer cell lysosomes.[10] They disrupt the lysosomal membrane by inducing an overproduction of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[10]
Caption: Step-by-step workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete media into a 96-well plate. Leave wells for "blank" controls empty.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Prepare similar dilutions for the Doxorubicin positive control.
-
Treatment: Carefully remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound, positive control, and vehicle control (media with the highest concentration of DMSO used, typically <0.5%).
-
Incubation: Incubate the treated plates for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
Morpholine thioamide derivatives represent a highly versatile and promising chemical scaffold in modern drug discovery. The amalgamation of the morpholine's favorable ADME properties with the thioamide's potent pharmacophoric character has yielded compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. [6][11]The diverse mechanisms of action, from enzyme inhibition to the induction of apoptosis, underscore the scaffold's adaptability to a wide range of biological targets.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Optimization: Expanding chemical libraries to further refine the SAR and improve potency and selectivity for specific targets. [12]* Mechanism Deconvolution: In-depth biological studies to fully elucidate the molecular targets and pathways modulated by the most potent lead compounds.
-
In Vivo Validation: Advancing promising candidates from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
The evidence strongly supports the continued exploration of morpholine thioamide derivatives. Through targeted synthesis and rigorous biological evaluation, this scaffold is poised to deliver the next generation of innovative therapeutics.
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In Silico Prediction of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of the novel compound 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. As this molecule is not extensively characterized in existing literature, this document serves as a practical whitepaper, demonstrating a robust computational workflow for hypothesis generation, target identification, and pharmacokinetic profiling of a new chemical entity. We will navigate through a multi-step computational analysis, elucidating the rationale behind each methodological choice and providing actionable insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, integrating established computational methods to build a cohesive and trustworthy prediction of the compound's biological potential.
Introduction: Deconstructing this compound for Bioactivity Clues
The structure of this compound presents two key pharmacophoric features: a morpholine ring and a methylphenyl ethanethioyl group. An initial assessment of these moieties provides the foundational hypotheses for its potential biological activities.
-
The Morpholine Moiety: The morpholine heterocycle is a well-established scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4][5] The morpholine ring can influence a compound's solubility and overall pharmacokinetic profile.[1][5]
-
The Thioyl and Methylphenyl Groups: Thiol-containing compounds play a crucial role in various biological processes, often acting as antioxidants and radical scavengers.[6][7][8] The ethanethioyl linker introduces a degree of flexibility and the potential for specific interactions with biological targets, particularly those with cysteine residues in their active sites. The 4-methylphenyl group adds lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets of target proteins.
Based on this structural deconstruction, we can hypothesize that this compound may possess anticancer, anti-inflammatory, or neuroprotective activities, potentially mediated through interactions with kinases, oxidoreductases, or other enzymes where a reactive thiol or a morpholine-binding motif is relevant.
The In Silico Bioactivity Prediction Workflow: A Step-by-Step Technical Protocol
The following sections detail a comprehensive computational workflow to predict the bioactivity of our lead compound. This workflow is designed to be logical and iterative, with each step building upon the last to refine our understanding of the molecule's potential.
Caption: A comprehensive workflow for the in silico prediction of novel compound bioactivity.
Compound Structure Preparation and Physicochemical Property Calculation
The first crucial step is to obtain a high-quality 3D structure of this compound.
Protocol:
-
2D Structure Generation: Draw the 2D structure of the compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or BIOVIA Discovery Studio.[9]
-
Physicochemical Property Calculation: Utilize computational tools to calculate key physicochemical properties. These descriptors are fundamental for predicting the compound's behavior and for building QSAR models.[10]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Importance |
| Molecular Weight | 237.35 g/mol | Adherence to Lipinski's Rule of Five[11] |
| LogP (octanol/water) | ~2.5 | Lipophilicity and membrane permeability |
| Hydrogen Bond Donors | 0 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 2 (O and N in morpholine) | Adherence to Lipinski's Rule of Five |
| Molar Refractivity | ~70 cm³/mol | Molar volume and polarizability |
| Topological Polar Surface Area | ~29.5 Ų | Drug transport and bioavailability |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early assessment of a compound's ADMET properties is critical to de-risk drug development projects.[12][13] We will use established in silico models to predict the pharmacokinetic and toxicological profile of our compound.
Protocol:
-
Utilize ADMET Prediction Servers: Submit the canonical SMILES or SDF file of the compound to web-based platforms like SwissADME, pkCSM, or ADMET-AI.[14]
-
Analyze Key Parameters: Evaluate the predicted parameters for absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity).
Table 2: Predicted ADMET Profile of this compound
| Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Indicates good intestinal cell permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS activity. |
| Plasma Protein Binding | Moderate to High | May influence the free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Unlikely | Lower risk of interaction with co-administered drugs. |
| Excretion | ||
| Renal Clearance | Moderate | Contributes to overall drug elimination. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| Hepatotoxicity | Low risk | Favorable safety profile for the liver. |
Target Identification and Molecular Docking
To identify potential protein targets, we will employ a reverse docking or "target fishing" approach.[15][16] Once potential targets are identified, we will perform molecular docking to predict the binding affinity and interaction patterns.[17][18][19]
Protocol:
-
Reverse Docking: Use platforms like PharmMapper or SwissTargetPrediction. These tools screen the compound's 3D structure against a database of protein targets to identify those with the highest binding likelihood.
-
Target Selection and Preparation: Based on the reverse docking results and our initial hypothesis, select a few high-priority targets. For this case study, let's assume reverse docking suggests potential interaction with a kinase, for instance, a member of the PI3K/Akt/mTOR pathway, which is often implicated in cancer and is known to be modulated by morpholine-containing compounds.[2][5] Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Molecular Docking Simulation: Perform molecular docking using software like AutoDock Vina or Glide.[17] The aim is to predict the binding pose of the ligand in the active site of the protein and to estimate the binding affinity (usually in kcal/mol).[20]
Caption: A streamlined workflow for molecular docking simulations.
Table 3: Hypothetical Molecular Docking Results against a Kinase Target
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the active site. |
| Key Interactions | Hydrogen bond with the hinge region; Hydrophobic interactions with the back pocket; Potential covalent interaction via the thioyl group. | Plausible mechanism of inhibition. |
Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.[21][22]
Protocol:
-
System Setup: Place the docked protein-ligand complex in a simulation box with explicit water molecules and counter-ions to neutralize the system.
-
Simulation Parameters: Define the force field (e.g., AMBER, CHARMM), temperature, and pressure.
-
Equilibration and Production Run: Perform an equilibration phase to stabilize the system, followed by a production run for a duration of, for example, 100 nanoseconds.[23] GROMACS is a widely used software for MD simulations.[24][25]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.
Caption: The sequential steps involved in a molecular dynamics simulation.
Synthesizing the Data: An Integrated Bioactivity Hypothesis
By integrating the findings from each step of our in silico workflow, we can construct a well-supported hypothesis for the bioactivity of this compound.
Our analysis suggests that this novel compound is a promising drug-like molecule with a high probability of oral bioavailability and a favorable preliminary safety profile. The structural alerts from the morpholine and thioyl moieties point towards potential anticancer or anti-inflammatory activity. The reverse docking and subsequent molecular docking and MD simulations provide a plausible mechanism of action, suggesting inhibition of a specific kinase target through stable binding in its active site.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of a novel compound, this compound. The presented methodologies, from physicochemical property calculation to molecular dynamics simulations, provide a powerful framework for generating and refining hypotheses in the early stages of drug discovery.[26][27][28][29][30][31]
The predictions made in this guide are, by their nature, computational and require experimental validation. The next logical steps would involve the chemical synthesis of this compound, followed by in vitro assays to confirm its activity against the predicted target and to assess its effects in relevant cell-based models. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
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An In-Depth Technical Guide to the Willgerodt-Kindler Reaction for Thioamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Willgerodt-Kindler reaction is a powerful and versatile multicomponent reaction for the synthesis of thioamides, compounds of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive exploration of the reaction, from its fundamental principles and intricate mechanism to practical experimental protocols and modern applications. By delving into the causality behind experimental choices, this document serves as a field-proven resource for scientists seeking to leverage this classic transformation for the synthesis of novel therapeutic agents and complex organic molecules.
Introduction: The Ascendant Role of Thioamides in Modern Chemistry
Thioamides, the sulfur analogs of amides, are far more than simple isosteres. The substitution of oxygen with the larger, more polarizable sulfur atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct electronic characteristics.[1][2][3] These features have made thioamides invaluable functional groups in drug design, where they can enhance target affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[1][3][4]
Thioamide-containing molecules have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[3][4][5] Notable examples include the antitubercular prodrugs Ethionamide and Prothionamide, which are activated by mycobacterial enzymes.[1][2] Given their proven utility, efficient and reliable methods for their synthesis are of paramount importance. While several routes to thioamides exist, the Willgerodt-Kindler reaction remains a cornerstone transformation, enabling the one-pot synthesis of thioamides from readily available starting materials.[1][6]
The Willgerodt-Kindler Reaction: Core Principles
The Willgerodt-Kindler reaction, a modification of the original Willgerodt reaction, is a multicomponent process that typically converts an aryl alkyl ketone into a terminal thioamide.[7][8][9] In its most common form, the reaction involves heating a ketone with an amine (often a secondary amine like morpholine) and elemental sulfur.[7][9] The net transformation involves the migration of the carbonyl carbon to the terminal position of the alkyl chain and its conversion into a thioamide functional group.[8][10]
The reaction's scope has expanded significantly over the years to include a variety of substrates beyond ketones, such as aldehydes, styrenes, and benzyl halides, making it a highly versatile tool in synthetic organic chemistry.[1][11]
Mechanistic Deep Dive: The Journey from Ketone to Thioamide
Understanding the mechanism of the Willgerodt-Kindler reaction is crucial for optimizing reaction conditions and predicting outcomes. While debated for many years, the generally accepted pathway involves several key stages, each influencing the overall efficiency of the transformation.[8][9][10]
The process begins with the formation of an enamine intermediate from the starting ketone and the secondary amine.[8][9] This enamine then acts as the key nucleophile, attacking the electrophilic elemental sulfur. The subsequent rearrangement cascade is the hallmark of the reaction, proceeding through a series of thio-substituted iminium and temporary aziridinium intermediates, which facilitates the migration of the functional group along the carbon chain.[7][8][10] The final step is a tautomerization to yield the stable thioamide product.[8][9]
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Literature review of 4-substituted morpholine derivatives in drug discovery
An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 4-Substituted Morpholine Derivatives
Authored by a Senior Application Scientist
Introduction: The Understated Elegance of the Morpholine Ring
In the vast and ever-expanding universe of heterocyclic chemistry, the morpholine ring stands out not for its complexity, but for its remarkable utility and therapeutic relevance. This simple, six-membered saturated heterocycle, containing both an oxygen and a nitrogen atom at the 1- and 4-positions respectively, has become a cornerstone in medicinal chemistry. Its widespread presence in a multitude of approved drugs and clinical candidates is a testament to its advantageous physicochemical and biological properties.[1][2] The morpholine moiety is not merely a passive scaffold; it actively contributes to a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing solubility, metabolic stability, and target engagement.[1] This technical guide provides a comprehensive overview of 4-substituted morpholine derivatives, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships (SAR) that guide their development in drug discovery.
Strategic Synthesis of 4-Substituted Morpholines: Building the Core
The synthetic accessibility of 4-substituted morpholines is a key factor in their prevalence in drug discovery programs.[1] A variety of robust and versatile methods have been developed to construct this privileged scaffold, ranging from classical approaches to modern catalytic systems.
General Synthetic Strategies
A common and straightforward approach to 4-substituted morpholines involves the N-alkylation or N-arylation of the parent morpholine ring. This method is particularly useful for introducing a wide range of substituents at the 4-position.
A prevalent method for the synthesis of the morpholine ring itself often starts from 1,2-amino alcohols. A typical three-step sequence involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form an amide, followed by cyclization to a morpholinone, and subsequent reduction to the desired morpholine.[3] While effective, this method can be wasteful and employ harsh reducing agents.[3] More contemporary and "green" approaches are continuously being developed to improve efficiency and reduce environmental impact.[3]
One notable modern approach is the palladium-catalyzed carboamination reaction. This method allows for a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, offering excellent stereocontrol.[4][5]
Caption: A common synthetic route to substituted morpholines.
Experimental Protocol: N-Arylation of Morpholine via Buchwald-Hartwig Amination
The N-arylation of morpholine is a crucial transformation for accessing a large number of biologically active compounds. The Buchwald-Hartwig amination offers a reliable and general method for this purpose.
Objective: To synthesize 4-(4-methoxyphenyl)morpholine.
Materials:
-
Morpholine
-
1-Iodo-4-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add 1-iodo-4-methoxybenzene (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)morpholine.
Self-Validation: The success of the reaction is confirmed by the complete consumption of starting materials as monitored by TLC or GC-MS. The identity and purity of the final product are validated by ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the expected structure.
A Spectrum of Biological Activities: The Versatility of 4-Substituted Morpholines
The 4-substituted morpholine scaffold is a privileged structure in medicinal chemistry due to its association with a wide range of biological activities.[1] This versatility stems from the ability of the morpholine ring to favorably interact with various biological targets and to impart desirable pharmacokinetic properties to the parent molecule.
Anticancer Activity
A significant area of research for 4-substituted morpholine derivatives is in oncology.[2] These compounds have been shown to target several key signaling pathways implicated in cancer progression, most notably the PI3K/Akt/mTOR pathway.[4][6]
The PI3K/Akt/mTOR Pathway: A Prime Target
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a highly attractive target for therapeutic intervention.[6] Several 4-substituted morpholine derivatives have been developed as potent and selective inhibitors of PI3K and/or mTOR.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-substituted morpholine derivatives.
Case Study: Gefitinib
Gefitinib (Iressa®) is a prime example of a successful drug featuring a 4-substituted morpholine moiety. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component of the PI3K/Akt/mTOR pathway.[7][8] The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties, contributing to its oral bioavailability.[9]
| Compound/Drug | Target | Cancer Cell Line | IC₅₀ | Reference |
| Gefitinib | EGFR | A549 (NSCLC) | 12.64 ± 3.59 µM | [7] |
| Compound 5 (Gefitinib analogue) | EGFR | A549 (NSCLC) | 7.39 ± 1.24 µM | [7] |
| AK-3 | Not specified | A549 (NSCLC) | 10.38 ± 0.27 µM | [10] |
| AK-3 | Not specified | MCF-7 (Breast) | 6.44 ± 0.29 µM | [10] |
| AK-10 | Not specified | A549 (NSCLC) | 8.55 ± 0.67 µM | [10] |
| AK-10 | Not specified | MCF-7 (Breast) | 3.15 ± 0.23 µM | [10] |
Structure-Activity Relationship (SAR) Insights in Oncology:
-
The Morpholine Ring: The morpholine moiety is often crucial for PI3K inhibitory activity. Its replacement can lead to a significant decrease in potency.[11] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring attached to the morpholine nitrogen significantly influence activity. For instance, in a series of quinazoline derivatives, the presence of a morpholine ring was found to be essential for potent anticancer activity.[10]
-
Bridged Morpholines: The introduction of bridged morpholine moieties can enhance the potency and selectivity for mTOR by allowing deeper penetration into the enzyme's binding pocket.[4]
Antibacterial Activity
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The 4-substituted morpholine scaffold has proven to be a valuable template in the development of new antibiotics.
Case Study: Linezolid
Linezolid (Zyvox®) is the first member of the oxazolidinone class of antibiotics and represents a major breakthrough in the fight against Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[12][13] The morpholine ring in linezolid is a key structural feature that contributes to its antibacterial activity and favorable pharmacokinetic profile, including excellent oral bioavailability.[12][14] Linezolid functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from other protein synthesis inhibitors.[15]
Central Nervous System (CNS) Applications
4-Substituted morpholine derivatives have shown significant promise in the treatment of various CNS disorders, including depression, anxiety, and neurodegenerative diseases. The morpholine ring can improve the blood-brain barrier permeability of molecules, a critical property for CNS-acting drugs.
Case Study: Reboxetine
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[1] Its structure features a 2-((R)-2-ethoxyphenoxy)benzyl)morpholine core. The synthesis of the chiral morpholine component is a key aspect of its manufacturing process.[16][17]
Case Study: Aprepitant
Aprepitant (Emend®) is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[8][18][19] The NK₁ receptor and its endogenous ligand, substance P, are involved in emesis, pain, and inflammation. Preclinical studies have also suggested a potential role for aprepitant in cancer treatment.[20][21] Clinical trials have demonstrated the efficacy of aprepitant in combination with other antiemetics for CINV.[18][19][22]
Conclusion: The Enduring Legacy and Future Potential
The 4-substituted morpholine scaffold has firmly established itself as a privileged motif in drug discovery. Its synthetic tractability, coupled with its ability to confer favorable physicochemical and biological properties, has led to its incorporation into a diverse range of therapeutic agents. From life-saving antibiotics and targeted cancer therapies to drugs that alleviate the debilitating symptoms of CNS disorders, the impact of morpholine-containing compounds on human health is undeniable. The continued exploration of novel synthetic methodologies, deeper understanding of structure-activity relationships, and the identification of new biological targets will undoubtedly ensure that the humble morpholine ring remains a central player in the future of medicinal chemistry.
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Methodological & Application
Application Note: A Verified Protocol for the Synthesis of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of the thioamide, 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. Thioamides are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis.[1] The protocol herein details an efficient pathway commencing with the synthesis of an amide intermediate, 4-(4-methylphenylacetyl)morpholine, from 4-methylphenylacetic acid and morpholine. This is followed by a robust thionation step using Lawesson's reagent to yield the target thioamide. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, purification strategies, and characterization data to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
The synthesis of thioamides is a fundamental transformation in organic chemistry, driven by their prevalence in biologically active compounds and their utility as synthetic precursors.[2] While numerous methods exist for thioamide synthesis, including the Willgerodt-Kindler reaction and direct thioamidation from carboxylic acids, a highly reliable and broadly applicable strategy involves the thionation of a corresponding amide.[3][4][5]
This protocol adopts a well-vetted, two-step approach that prioritizes high yield and purity:
-
Amide Formation: An initial acylation reaction between 4-methylphenylacetic acid and morpholine to form the stable amide intermediate. This is achieved by converting the carboxylic acid to a more reactive acyl chloride species in situ using thionyl chloride, followed by nucleophilic acyl substitution by morpholine.
-
Thionation: The subsequent conversion of the amide's carbonyl group to a thiocarbonyl using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1] This reagent is favored for its mild reaction conditions and high efficiency compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[6]
The overall synthetic pathway is depicted below:
Scheme 1: Overall Synthesis of this compound
(Image depicting the two-step reaction: 4-methylphenylacetic acid reacts with morpholine to form the amide, which is then thionated with Lawesson's reagent to form the final thioamide product.)
Mechanistic Considerations
Amide Formation: The reaction proceeds via the formation of 4-methylphenylacetyl chloride. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride. Morpholine, a secondary amine, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and deprotonation of the nitrogen atom by a base (excess morpholine or an added tertiary amine) yields the stable amide product.
Thionation with Lawesson's Reagent: Lawesson's reagent (LR) facilitates the conversion of a carbonyl to a thiocarbonyl. In solution, LR exists in equilibrium with a more reactive dithiophosphine ylide monomer.[6] This ylide reacts with the amide's carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the desired thioamide and a very stable phosphorus-oxygen double bond in the byproduct.[1]
Experimental Protocol
3.1. Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 4-Methylphenylacetic acid | ≥98% | Sigma-Aldrich |
| Morpholine | ≥99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Lawesson's Reagent | 97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |
| Brine | Saturated Aqueous Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, nitrogen/argon inlet, dropping funnel, ice bath, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and glass column for chromatography.
3.2. Part A: Synthesis of 4-(4-methylphenylacetyl)morpholine (Amide Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylphenylacetic acid (5.0 g, 33.3 mmol). Dissolve the acid in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (3.2 mL, 43.3 mmol, 1.3 equiv) dropwise over 15 minutes.
-
Causality Note: This addition must be slow and at 0 °C to control the exothermic reaction and the evolution of HCl and SO₂ gas.
-
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2 hours. The reaction completion can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the consumption of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-methylphenylacetyl chloride as a yellow oil.
-
Amidation: Re-dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane and cool the flask to 0 °C. In a separate flask, prepare a solution of morpholine (8.7 mL, 99.9 mmol, 3.0 equiv) in 50 mL of anhydrous dichloromethane.
-
Causality Note: An excess of morpholine is used both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
-
Reagent Addition: Add the morpholine solution dropwise to the cold acyl chloride solution over 30 minutes via a dropping funnel. A white precipitate (morpholine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Causality Note: The acid wash removes excess morpholine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient eluent of 30-50% ethyl acetate in hexane. Combine the fractions containing the product (visualized by TLC) and remove the solvent to yield 4-(4-methylphenylacetyl)morpholine as a white solid.
3.3. Part B: Synthesis of this compound (Thioamide Product)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified amide intermediate (e.g., 5.0 g, 22.8 mmol) in 100 mL of anhydrous toluene under a nitrogen atmosphere.
-
Reagent Addition: Add Lawesson's reagent (5.5 g, 13.7 mmol, 0.6 equiv) to the solution in one portion.[1]
-
Causality Note: 0.5-0.6 equivalents of Lawesson's reagent are typically sufficient as it is a dimer that provides two thionating sulfur atoms.
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexane as eluent), observing the consumption of the starting amide spot and the appearance of a new, typically less polar, product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Expert Insight: A significant challenge in reactions with Lawesson's reagent is the removal of phosphorus-containing byproducts, which can co-elute with the product.[1] A modified workup can simplify purification. Re-dissolve the crude residue in dichloromethane and wash thoroughly with a saturated NaHCO₃ solution. This can help to hydrolyze and remove some of the phosphorus byproducts.
-
-
Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of 10-25% ethyl acetate in hexane.
-
Product Isolation: Combine the pure fractions, as identified by TLC, and concentrate under reduced pressure to afford this compound, typically as a pale yellow solid.
Data Summary and Characterization
4.1. Reaction Parameters
| Step | Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Yield (g) | Yield (%) |
| A | 4-Methylphenylacetic acid | 150.17 | 5.0 g | 33.3 | 1.0 | - | - |
| Morpholine | 87.12 | 8.7 mL | 99.9 | 3.0 | - | - | |
| Amide Product | 219.28 | - | - | - | 6.5-7.0 | 89-95% | |
| B | Amide Intermediate | 219.28 | 5.0 g | 22.8 | 1.0 | - | - |
| Lawesson's Reagent | 404.47 | 5.5 g | 13.7 | 0.6 | - | - | |
| Thioamide Product | 235.34 | - | - | - | 4.8-5.1 | 90-95% |
4.2. Expected Characterization Data
-
Appearance: Pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 4.15 (t, J = 4.8 Hz, 2H, morpholine N-CH₂), 3.95 (s, 2H, Ar-CH₂), 3.75 (t, J = 4.8 Hz, 2H, morpholine N-CH₂), 3.60 (t, J = 4.8 Hz, 2H, morpholine O-CH₂), 3.45 (t, J = 4.8 Hz, 2H, morpholine O-CH₂), 2.32 (s, 3H, Ar-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 200.5 (C=S), 136.5 (Ar-C), 132.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 66.5 (morpholine O-CH₂), 52.0 (morpholine N-CH₂), 48.5 (morpholine N-CH₂), 45.0 (Ar-CH₂), 21.0 (Ar-CH₃).
-
MS (ESI+): m/z 236.1 [M+H]⁺.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of the target thioamide.
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Lawesson's Reagent: Has a strong, unpleasant odor of hydrogen sulfide. It is an irritant. All manipulations should be performed in a fume hood.
-
Solvents: Dichloromethane and toluene are volatile and harmful. Avoid inhalation and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed at all times.[1]
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]
-
Guntreddi, T., Vanjari, R., & Singh, K. N. (2014). A Decarboxylative Strategy for the Synthesis of Thioamides. Organic Letters, 16(13), 3624–3627. [Link]
-
El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 24(19), 3506. [Link]
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Organic Chemistry Portal. Lawesson's Reagent. [Link]
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Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
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ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
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ResearchGate. The synthesis of thioamides and amides. [Link]
- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
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MPG.PuRe. SUPPORTING INFORMATION. [Link]
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Probing the Bioactivity of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine: A Guide to In Vitro Assay Development
Introduction: Deconstructing a Novel Scaffold for Targeted Discovery
The compound 4-[2-(4-Methylphenyl)ethanethioyl]morpholine presents a unique chemical architecture, integrating a thioamide group with a morpholine ring. While direct biological data for this specific molecule is not extensively documented, its constituent parts provide a strong rationale for targeted investigation. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, known for conferring favorable pharmacokinetic properties and featuring in a multitude of bioactive compounds, including kinase inhibitors.[1][2] The thioamide group, a bioisostere of the more common amide bond, alters the electronic and steric properties of a molecule, which can lead to unique biological activities, including enhanced potency or altered target selectivity.[3][4] Thioamide-containing molecules have shown a range of pharmacological effects, from anticancer to antimicrobial.[4][5]
Given the prevalence of morpholine in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, and the unique modulatory properties of the thioamide group, a logical starting point for characterizing this compound is to investigate its potential as an enzyme inhibitor, specifically a kinase inhibitor.[6][7] This guide provides a detailed framework for the initial in vitro characterization of this compound, outlining both a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess its effects in a more complex biological system.[8][9]
Part 1: Biochemical Assay - Probing Direct Enzyme Inhibition
The foundational step in characterizing a potential enzyme inhibitor is a direct, purified-enzyme assay. This approach isolates the target enzyme and the test compound, providing a clear, quantitative measure of inhibition without the complexities of a cellular environment.[10] A common and robust method for this is a fluorescence-based kinase assay.
Principle of the Assay
This protocol describes a generic kinase assay using a fluorescent readout. The principle is based on the quantification of ATP consumption during the phosphorylation of a substrate by the kinase. A detection reagent metabolizes the remaining ATP, producing a fluorescent signal that is inversely proportional to kinase activity.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for the biochemical kinase inhibition assay.
Detailed Protocol: Biochemical Kinase Inhibition Assay
Materials:
-
Purified kinase of interest (e.g., PI3K, Akt, mTOR)
-
Kinase-specific substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA)
-
This compound
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
DMSO (for compound dilution)
-
Kinase detection reagent kit (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well, white, flat-bottom plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a 10-point dose-response curve, a 1:3 dilution series is recommended.
-
Prepare a final intermediate dilution of the compound stocks in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Plate Preparation:
-
To a 384-well plate, add 5 µL of the diluted compound solutions.
-
Include control wells:
-
Negative Control (0% inhibition): 5 µL of assay buffer with the same final DMSO concentration as the compound wells.
-
Positive Control (100% inhibition): 5 µL of a high concentration of the known inhibitor.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand to be in the linear range of the assay.[11]
-
Add 5 µL of the 2X kinase/substrate mix to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[12]
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate for the predetermined optimal reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).
-
-
Signal Detection:
-
Stop the kinase reaction and initiate the detection reaction by adding 20 µL of the detection reagent as per the manufacturer's instructions.
-
Incubate the plate for the recommended time (e.g., 30-60 minutes) at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
| Parameter | Hypothetical Value |
| Kinase Concentration | 5 nM |
| Substrate Concentration | 10 µM |
| ATP Concentration (Km) | 15 µM |
| Incubation Time | 60 minutes |
| IC50 of Compound | 5.2 µM |
| IC50 of Staurosporine | 25 nM |
Part 2: Cell-Based Assays - Assessing Cellular Effects
While biochemical assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context, assessing a compound's ability to cross cell membranes and exert its effect within a complex cellular network.[13][14] A primary cell-based assay should evaluate the compound's impact on cell proliferation or viability, followed by a more targeted assay to probe the modulation of a specific signaling pathway.
Principle of the Assays
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®): These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. A decrease in signal indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[15]
-
Target Engagement/Pathway Modulation Assay (e.g., Western Blot or In-Cell ELISA): These methods are used to measure the phosphorylation status of key proteins within a signaling pathway. For a suspected kinase inhibitor, a reduction in the phosphorylation of a downstream substrate of the target kinase provides evidence of on-target activity in a cellular context.
Workflow for Cell-Based Assays
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Evaluating the Neuroprotective Effects of Morpholine Derivatives
Introduction: The Therapeutic Promise of Morpholine Scaffolds in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and stroke, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A critical hurdle in developing effective therapies is the blood-brain barrier (BBB), a highly selective membrane that protects the central nervous system (CNS) but also blocks the entry of most therapeutic agents. Morpholine derivatives have emerged as a class of heterocyclic compounds with significant therapeutic potential for treating these disorders.[1][2] The unique structure of the morpholine ring, containing both a nitrogen and an oxygen atom, provides an optimal balance of hydrophilicity and lipophilicity. This characteristic enhances its ability to permeate the BBB, a crucial property for any CNS-targeted drug.[1]
Furthermore, morpholine-containing compounds have demonstrated a wide range of biological activities, including the ability to modulate neurotransmitter receptors, inhibit key enzymes associated with neurodegeneration, and exert antioxidant and anti-inflammatory effects.[2][3][4] For instance, certain derivatives have been identified as potent inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes directly implicated in the pathology of Parkinson's and Alzheimer's diseases, respectively.[1]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of novel morpholine derivatives. The protocols herein are designed as a self-validating system, progressing from initial in vitro screening to mechanistic elucidation and finally to in vivo validation. By explaining the causality behind each experimental choice, this document aims to equip researchers with the tools and rationale necessary to conduct robust and reproducible studies.
Section 1: A Phased Approach to Experimental Design
A successful investigation into the neuroprotective properties of a new chemical entity requires a logical, multi-tiered approach. This strategy allows for efficient screening of multiple candidates, minimizes the use of animal models in accordance with the 3Rs principle (Replacement, Reduction, and Refinement), and builds a strong, evidence-based case for a compound's mechanism of action before proceeding to more complex and resource-intensive studies.[5][6]
Our proposed workflow begins with fundamental in vitro assays to confirm BBB permeability and assess basic cytotoxicity and neuroprotective efficacy. Promising candidates then advance to mechanistic studies to uncover how they protect neurons, focusing on key pathways like oxidative stress and apoptosis. Finally, the most promising compounds are validated in a relevant in vivo animal model of a specific neurodegenerative disease.
Section 2: In Vitro Screening & Mechanistic Assays
The initial in vitro phase is designed to answer three fundamental questions:
-
Can the compound cross the blood-brain barrier?
-
At what concentration is it safe for neurons?
-
Does it protect neurons from a specific insult?
Protocol 2.1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: A compound's ability to penetrate the CNS is a prerequisite for its therapeutic effect in neurodegenerative diseases.[1] This protocol uses an established in vitro model consisting of a monolayer of immortalized mouse brain capillary endothelial cells (bEnd.3) to screen for BBB permeability.[7] The integrity of this barrier is confirmed by measuring Transendothelial Electrical Resistance (TEER).[7]
Methodology:
-
Cell Culture: Culture bEnd.3 cells on Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure TEER using an EVOM resistance meter. A high TEER value indicates a tight, confluent barrier suitable for the assay.[7]
-
Permeability Assay:
-
Add the morpholine derivative compound to the apical (upper) chamber of the Transwell insert.
-
At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (lower) chamber.
-
Include control compounds with known permeability (e.g., caffeine for high permeability, imatinib for low permeability) to validate the model.[7]
-
-
Quantification: Analyze the concentration of the morpholine derivative in the basolateral samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of passage across the endothelial monolayer.
| Compound | Papp (cm/s) | Interpretation |
| Caffeine (Control) | > 10.0 x 10⁻⁶ | High Permeability |
| Imatinib (Control) | < 2.0 x 10⁻⁶ | Low Permeability |
| Derivative A | 8.5 x 10⁻⁶ | Good Permeability |
| Derivative B | 1.2 x 10⁻⁶ | Poor Permeability |
Protocol 2.2: Evaluating Cytotoxicity and Neuroprotection (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It is a two-stage process. First, we determine the non-toxic concentration range of the morpholine derivatives. Second, we use a sub-lethal concentration of a neurotoxin to induce cell death and test whether pre-treatment with the derivative can prevent this damage.[9][10]
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate and allow them to adhere overnight.[11]
-
Cytotoxicity Assessment:
-
Treat cells with a range of concentrations of the morpholine derivative for 24-48 hours.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
Neuroprotection Assessment:
-
Pre-treat cells with non-toxic concentrations of the morpholine derivative for a specified period (e.g., 2 hours).
-
Introduce a neurotoxic insult, such as glutamate for excitotoxicity or H₂O₂ for oxidative stress.[9]
-
Include control wells: untreated cells, cells with vehicle + toxin, and cells with derivative alone.
-
-
MTT Incubation:
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[8]
| Treatment Group | Absorbance (570 nm) | % Cell Viability |
| Control (Untreated) | 1.25 | 100% |
| Toxin Only (Glutamate) | 0.60 | 48% |
| Derivative A + Toxin | 1.05 | 84% |
| Derivative A Only | 1.23 | 98.4% |
Protocol 2.3: Investigating Oxidative Stress (Intracellular ROS Assay)
Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a central factor in many neurodegenerative diseases.[7] This protocol uses a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[14]
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells and treat them with the morpholine derivative and a ROS-inducing agent (e.g., H₂O₂) as described in the neuroprotection assay.
-
Cell Staining:
-
Remove the culture medium and wash the cells gently with PBS.[14]
-
Add the DCFH-DA solution (diluted in serum-free media or buffer) to the cells.
-
Incubate for 30-45 minutes at 37°C in the dark.[15] During this time, cellular esterases deacetylate DCFH-DA, and ROS oxidizes it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]
-
-
Fluorescence Measurement:
Protocol 2.4: Investigating Apoptosis (Western Blot Analysis)
Rationale: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative conditions. Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[16] We will focus on the Bcl-2 family of proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and cleaved Caspase-3, a key executioner caspase.[16]
Methodology:
-
Protein Extraction:
-
Culture and treat neuronal cells as previously described. Collect both adherent and floating cells to ensure all apoptotic cells are included.[17]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Centrifuge the lysates and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA or DC Protein Assay to ensure equal loading.[18][19]
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the Bax/Bcl-2 ratio, as an increase in this ratio is a hallmark of apoptosis.
Section 3: In Vivo Validation in Animal Models
Rationale: While in vitro assays are crucial for initial screening and mechanistic insights, they cannot fully replicate the complex environment of the brain.[20] In vivo studies are essential to confirm the efficacy of a neuroprotective compound in a living organism, taking into account factors like pharmacokinetics, metabolism, and off-target effects. All procedures must adhere to strict ethical guidelines for the care and use of laboratory animals.[5][6][21]
Protocol 3.1: Animal Model Selection and Drug Administration
Rationale: The choice of animal model is critical and should reflect the human disease being studied. For stroke, a common model is transient middle cerebral artery occlusion (MCAO) in rats or mice.[22] For Parkinson's disease, toxin-based models using MPTP or 6-OHDA are frequently employed. The route and timing of administration of the morpholine derivative should be carefully considered based on its pharmacokinetic properties.
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must strive to minimize animal suffering through the use of anesthesia, analgesia, and humane endpoints.[6] The number of animals used should be the minimum required to obtain statistically significant results.[5]
Protocol 3.2: Behavioral Assessment (Morris Water Maze)
Rationale: The Morris Water Maze (MWM) is a robust and widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[23][24] It is highly sensitive to cognitive deficits caused by neurodegeneration.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.[25]
-
Acquisition Phase (Learning):
-
For several consecutive days (e.g., 5 days), each animal undergoes multiple trials per day (e.g., 4 trials).
-
For each trial, the animal is placed into the pool at a different start location and must use the distal cues to find the hidden platform.[23]
-
The time taken to find the platform (escape latency) is recorded. If the animal fails to find it within a set time (e.g., 60-90 seconds), it is gently guided to the platform.[26]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.[25]
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
A video tracking system records the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact platform location.
-
-
Data Analysis: Compare escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the sham, vehicle-treated, and drug-treated groups.
| Group | Mean Escape Latency (Day 5) | Time in Target Quadrant (Probe Trial) |
| Sham (No Injury) | 15.2 s | 28.5 s (47.5%) |
| Vehicle + Injury | 48.9 s | 13.1 s (21.8%) |
| Derivative A + Injury | 25.7 s | 22.4 s (37.3%) |
Protocol 3.3: Histopathological Analysis (TUNEL Assay)
Rationale: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[27] It allows for the visualization and quantification of apoptotic cells directly within brain tissue sections.
Methodology:
-
Tissue Preparation:
-
Following behavioral testing, humanely sacrifice the animals and perfuse them with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Cryosection the brain into thin slices (e.g., 10-20 µm).[28]
-
-
Permeabilization: Permeabilize the tissue sections to allow the labeling enzyme to access the cell nuclei.[28]
-
TUNEL Reaction:
-
Staining and Imaging:
-
Wash the sections to remove unbound reagents.
-
Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
Image the sections using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright fluorescence.
-
-
Quantification: Count the number of TUNEL-positive cells in a defined region of interest (e.g., the hippocampus or cortex) and express it as a percentage of the total number of cells (DAPI-positive).
Section 4: Data Analysis and Interpretation
A thorough analysis requires the integration of data from all experimental phases.
-
Statistical Significance: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the observed differences between control and treatment groups are statistically significant (typically p < 0.05).
-
Dose-Response Relationship: Analyze data from multiple concentrations of the morpholine derivative to establish a dose-response curve for its protective effects.
-
Correlating In Vitro and In Vivo Data: A strong candidate will demonstrate a consistent pattern of efficacy. For example, a compound that reduces ROS and apoptosis in vitro should also reduce cell death (TUNEL staining) and improve cognitive function (MWM) in vivo.
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Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - PubMed Central. [Link]
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Animal Model Systems in Neuroscience. ACS Publications - American Chemical Society. [Link]
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- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
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- 28. Video: The TUNEL Assay [jove.com]
Application Notes & Protocols: A Researcher's Guide to Solubilizing 4-[2-(4-Methylphenyl)ethanethioyl]morpholine for Cell Culture Applications
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of the research compound 4-[2-(4-Methylphenyl)ethanethioyl]morpholine for use in in vitro cell culture experiments. Recognizing the absence of readily available solubility data for this specific molecule, this document outlines a systematic approach, beginning with solvent selection based on the chemical properties of related structures, and proceeding to the preparation of stock and working solutions. Emphasis is placed on maintaining the integrity of the compound and ensuring the validity of experimental results through careful consideration of solvent cytotoxicity and best practices in sterile technique. This guide is intended for researchers, scientists, and drug development professionals who are working with novel or poorly characterized small molecules.
Introduction: The Challenge of Compound Solubility in Cell-Based Assays
The morpholine moiety is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] The title compound, this compound, incorporates this versatile heterocycle. As with many novel small molecules, its physicochemical properties, including solubility, are not well-documented. The successful application of such compounds in cell-based assays is critically dependent on achieving a homogenous, stable solution at a concentration that is both biologically active and non-toxic to the cells.[3] This protocol provides a robust framework for addressing this challenge.
Compound Profile: this compound
| Property | Inferred Characteristics | Rationale |
| Chemical Class | Thioamide, Morpholine derivative | The presence of a carbon-sulfur double bond adjacent to a nitrogen atom defines it as a thioamide. The molecule also contains a morpholine ring. |
| Expected Solubility | Likely soluble in organic solvents, poorly soluble in aqueous media. | Thioamides are generally stable and soluble in organic solvents.[1][4] The presence of the methylphenyl group and the overall structure suggest a hydrophobic nature, which would limit aqueous solubility. |
| Handling Precautions | Handle with care using appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood. | Safety data for this specific compound is unavailable. However, the parent compound, morpholine, is flammable, corrosive, and toxic.[5][6][7][8] |
Solvent Selection and Rationale
The choice of a primary solvent is critical and must balance the need for complete dissolution of the compound with the imperative to minimize solvent-induced cytotoxicity.
Primary Solvent Recommendation: Dimethyl Sulfoxide (DMSO)
Based on the inferred properties of this compound, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
Causality behind this choice:
-
Broad Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[9]
-
Cell Culture Compatibility: DMSO is widely used in cell culture, and its effects are well-characterized.[9][10]
-
Stability of Thioamides: While some polar solvents can lead to the decomposition of thioamides, DMSO is generally a suitable solvent for these compounds in synthetic and analytical applications.[11]
Understanding and Mitigating Solvent Cytotoxicity
While DMSO is a valuable tool, it is not inert and can exert cytotoxic and biological effects on cells, often in a concentration-dependent manner.[3][9][10] It is crucial to determine the maximum tolerable concentration of DMSO for the specific cell line being used. As a general rule, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) , with a concentration of ≤0.1% (v/v) being preferable to minimize off-target effects.[4]
Table 1: General Cytotoxicity of Common Solvents in Cell Culture
| Solvent | Typical Final Concentration | Potential Effects |
| DMSO | ≤ 0.5% | At higher concentrations, can induce cell cycle arrest, differentiation, or apoptosis.[9][10] |
| Ethanol | ≤ 0.5% | Can cause cellular stress and alter membrane fluidity.[9] |
| Methanol | ≤ 0.1% | Generally more toxic than ethanol.[10] |
Note: The specific tolerance of a cell line to any solvent must be experimentally determined.
Experimental Protocols
This section provides a step-by-step methodology for dissolving this compound and preparing solutions for cell culture experiments.
Preliminary Small-Scale Solubility Test
Given the lack of specific solubility data, a preliminary test is essential to determine the optimal solvent and concentration for the stock solution.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a small amount (e.g., 1-2 mg) of the compound into two separate sterile microcentrifuge tubes.
-
To the first tube, add a small volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL or a relevant molar concentration).
-
To the second tube, add the same volume of ethanol.
-
Vortex each tube for 30-60 seconds.
-
Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (up to 37°C) or sonication can be attempted.[4]
-
Select the solvent that provides the clearest solution at the highest concentration. This will be your primary solvent for the stock solution.
Preparation of a High-Concentration Stock Solution
This protocol assumes DMSO as the selected primary solvent.
Materials:
-
This compound
-
DMSO (cell culture grade, sterile)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil (to protect from light)
-
Analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing the Compound: Accurately weigh the desired amount of this compound into the sterile vial.
-
Calculating Solvent Volume: Determine the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Formula: Volume of DMSO (L) = Mass of Compound (g) / (Molecular Weight of Compound ( g/mol ) x Desired Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex until the compound is completely dissolved. A brief warming in a 37°C water bath may be necessary if dissolution is slow.[4] Ensure no particulates are visible.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Preparation of Working Solutions for Cell Treatment
The high-concentration stock solution must be diluted to the final desired treatment concentration in cell culture medium.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes and serological pipettes
Procedure:
-
Serial Dilution: It is best practice to perform a serial dilution rather than a single large dilution to improve accuracy.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to create a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the final desired concentration.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of complete cell culture medium.
-
-
Crucially, ensure the final DMSO concentration remains below the cytotoxic threshold for your cells (ideally ≤0.1%).
-
-
Mixing and Application: Gently mix the working solution by inverting the tube or pipetting up and down. Add the working solution to your cell cultures as per your experimental design.
-
Solvent Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO in the medium as your experimental samples.
Quality Control and Best Practices
-
Sterility: Always use sterile equipment and aseptic techniques to prevent contamination of your stock solutions and cell cultures.[11]
-
Solution Clarity: Before each use, visually inspect the stock solution for any signs of precipitation, which can occur during freezing. If precipitates are present, warm the vial to 37°C and vortex to redissolve.[4]
-
pH Check: For some compounds, dissolution can alter the pH of the final medium. If you suspect this might be an issue, you can check the pH of your final working solution and adjust if necessary.
-
Documentation: Label all stock solutions clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Visualizations
Diagram 1: Workflow for Dissolving and Applying this compound
Caption: A streamlined workflow for the preparation and application of the compound in cell culture.
Diagram 2: Logic for Solvent Selection
Caption: Decision-making process for selecting an appropriate solvent for a novel compound.
References
- Bøgh, I. B., & Nielsen, C. (2012). Considerations regarding use of solvents in in vitro cell based assays. alt-ex, 29(4), 433-437.
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
PENTA s.r.o. (2025). Morpholine Safety Data Sheet. Retrieved from [Link]
- Kaur, M., Singh, M., & Kumar, M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
- Talebi, M., Essalat, M., & Semsar, F. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biotechnology, 8(2), 85–90.
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Flannery, B. M., Fediuk, D. J., & Wu, L. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- Athipornchai, A., & Jantrawut, P. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3849.
-
National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Morpholine. Retrieved from [Link]
-
Altervista. (2024). Preparation of cell culture media. Retrieved from [Link]
- Yadav, P., & Singh, R. K. (2024).
- Koç, A., & Duru, K. (2019). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology, 33(10), e22384.
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 34(3), 433–478.
-
PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. 4-(2-Methylsulfinylphenyl)morpholine | C11H15NO2S | CID 173235421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Introduction
4-[2-(4-Methylphenyl)ethanethioyl]morpholine is a heterocyclic compound incorporating a morpholine ring, a thioamide functional group, and a substituted aromatic moiety. The morpholine scaffold is a key component in numerous biologically active compounds and is widely used in medicinal chemistry and drug development.[1] The presence of the thioamide group suggests potential applications in various therapeutic areas, as thioamides are known to exhibit a range of pharmacological activities.[2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and metabolic profiling.
This application note provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a confirmatory, high-sensitivity method. The methodologies are designed to be robust, accurate, and precise, adhering to the principles outlined in international guidelines for analytical method validation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively published, its structural components provide a strong basis for predicting its behavior.
-
Structure:
-
Morpholine Ring: A polar, basic heterocycle, soluble in water and many organic solvents.[3][4]
-
Thioamide Group (-C(=S)N<): A polarizable group capable of hydrogen bonding. Thioamides are generally less basic than their amide counterparts.
-
4-Methylphenyl Group: A nonpolar, aromatic moiety that imparts hydrophobicity and provides a strong chromophore for UV detection.
-
-
Predicted Properties:
-
Solubility: Likely soluble in polar organic solvents such as acetonitrile, methanol, and DMSO. Aqueous solubility will be limited by the hydrophobic phenyl group.
-
UV Absorbance: The presence of the substituted benzene ring and the thioamide group is expected to result in significant UV absorbance, likely in the range of 250-300 nm, making UV detection a viable quantification strategy.[5][6]
-
Ionization: The morpholine nitrogen can be protonated, making the molecule suitable for positive ion mode mass spectrometry.
-
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle:
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately nonpolar compound, will be retained on the column and can be eluted by increasing the proportion of organic solvent in the mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a standard curve of known concentrations.[7]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile and methanol.
-
Purified water (e.g., Milli-Q).
-
Formic acid (analytical grade).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference standard of this compound.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (e.g., 50:50 A:B).
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid. (Note: A gradient elution may be required for complex matrices to improve resolution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for λmax between 200-400 nm using a standard solution. Set the detector to the determined λmax (estimated to be around 270 nm).
-
Run Time: 10 minutes.
4. Sample Preparation:
-
For Bulk Drug/Active Pharmaceutical Ingredient (API): Prepare a solution in methanol at a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a known amount of the active ingredient in methanol, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Centrifuge and filter the supernatant through a 0.45 µm syringe filter.[7]
5. Method Validation (as per ICH Q2(R1) Guidelines): The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary (Example)
| Validation Parameter | Specification | Example Result |
| Linearity Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.52% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.6 µg/mL |
Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle:
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV. The analyte is first separated by HPLC and then ionized, typically using Electrospray Ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even in complex matrices at very low concentrations.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
UPLC/HPLC system.
-
LC-MS grade solvents (acetonitrile, methanol, water).
-
Formic acid (LC-MS grade).
-
Appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC Conditions:
-
(Similar to HPLC-UV method, but can be optimized for faster run times using a UPLC system and smaller particle size columns).
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters: Optimize by infusing a standard solution.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Temperature: ~400 °C.
-
-
MRM Transitions:
-
Determine the precursor ion ([M+H]⁺) in a full scan (Q1 scan).
-
Fragment the precursor ion and identify the most stable and abundant product ions in a product ion scan.
-
Example (Hypothetical):
-
Quantifier Transition: m/z [M+H]⁺ → m/z [Product Ion 1]
-
Qualifier Transition: m/z [M+H]⁺ → m/z [Product Ion 2]
-
-
-
Collision Energy (CE) and other MS parameters: Optimize for each transition to maximize signal intensity.
4. Sample Preparation for Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
Conclusion
This application note provides comprehensive and scientifically grounded protocols for the quantification of this compound. The primary RP-HPLC-UV method is suitable for routine quality control and analysis of formulations where concentration levels are relatively high. For bioanalytical applications or trace-level detection, the confirmatory LC-MS/MS method offers superior sensitivity and selectivity. Both methods are based on established analytical principles and can be validated according to regulatory guidelines to ensure data integrity and reliability in research and drug development settings.
References
- BenchChem. (2025).
-
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Debnath, S. K., et al. (2017). Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles. IT Medical Team. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
ResearchGate. (2018). Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
ResearchGate. (n.d.). Direct recognition and quantification by voltammetry of thiol/thioamide mixes in seawater. [Link]
-
Nguyen, T. H. N., et al. (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Archives of Pharmacal Research. [Link]
-
Debnath, M., et al. (2015). Development and validation of UV-spectrophotometric methods for quantitative estimation of Prothionamide in pure and pharmaceutical dosage forms. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes & Protocols: Evaluating 4-[2-(4-Methylphenyl)ethanethioyl]morpholine as a Potential Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive scientific guide for the evaluation of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine, a novel compound, as a potential enzyme inhibitor. Lacking prior characterization in scientific literature, this guide establishes a first-principles workflow, beginning with in silico target prediction and progressing through biochemical validation and cellular assessment. The protocols herein are designed to be robust and self-validating, providing not just procedural steps but the underlying scientific rationale essential for rigorous drug discovery. We leverage the known pharmacophoric properties of the thioamide and morpholine moieties to build a logical framework for investigation. The thioamide group, a bioisostere of the amide bond, can enhance target interactions and metabolic stability[1][2][3], while the morpholine ring is a privileged structure in medicinal chemistry known to improve potency and pharmacokinetic properties[4][5][6]. This guide is intended to serve as a foundational blueprint for researchers initiating projects on uncharacterized small molecules.
Introduction: Rationale for Investigation
The compound this compound integrates two structural motifs of high interest in medicinal chemistry.
-
The Thioamide Group: Replacing an amide's oxygen with sulfur alters the group's electronic and steric properties. This can lead to enhanced hydrogen bonding, improved metabolic stability, and unique interactions with enzyme active sites[1][2]. Thioamides are present in approved drugs and clinical candidates targeting a range of diseases, from tuberculosis to cancer[1][7]. Some thioamides act as prodrugs, requiring enzymatic activation to exert their inhibitory effect[2].
-
The Morpholine Moiety: The morpholine ring is a common feature in approved drugs and is considered a "privileged" scaffold[4][6]. Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key vector for interaction with enzyme targets, such as kinases and proteases[5][8][9]. The oxygen atom can act as a hydrogen bond acceptor, stabilizing the compound within a binding pocket[8].
The combination of these two groups in the target molecule presents a compelling case for its investigation as a novel enzyme inhibitor. This guide outlines a systematic approach to identify its potential enzyme targets, quantify its inhibitory potency, and assess its initial safety profile.
Strategic Workflow for Inhibitor Characterization
For a novel compound with no known targets, a structured, multi-stage approach is critical. Our strategy begins with broad, computational screening to generate testable hypotheses, followed by focused biochemical and cell-based assays to validate these predictions.
Figure 1: A multi-phase workflow for the characterization of a novel potential enzyme inhibitor.
Phase 1 Protocol: In Silico Target Prediction
Objective: To computationally screen this compound against libraries of known enzyme structures to identify potential biological targets and predict binding modes.
Scientific Rationale: Before committing to resource-intensive wet-lab experiments, in silico molecular docking provides a cost-effective method to prioritize potential enzyme targets[10][11][12]. By simulating the interaction between the small molecule (ligand) and a protein target, we can estimate binding affinity and visualize key interactions, generating actionable hypotheses[13][14].
Protocol 3.1: Molecular Docking
-
Ligand Preparation:
-
Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using software like UCSF Chimera or Avogadro to obtain a low-energy conformer. Save the structure in a suitable format (e.g., .mol2 or .pdbqt).
-
-
Receptor (Enzyme) Preparation:
-
Download the 3D crystal structures of candidate enzymes from the Protein Data Bank (PDB)[13]. Prioritize targets from enzyme classes known to be modulated by morpholine or thioamide derivatives (e.g., kinases, proteases, cytochrome P450s)[5][7][9][15].
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges[13].
-
-
Docking Simulation:
-
Define the binding site (or "grid box") on the enzyme. This is typically centered on the known active site or an allosteric site[13].
-
Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of each target enzyme[13]. The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis and Target Prioritization:
-
Analyze the docking results. Prioritize enzyme targets that show low (i.e., strong) binding energy scores.
-
Visualize the top-ranked poses to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site residues[14]. A plausible binding mode with key interactions provides stronger validation than a good score alone.
-
Compile a list of the top 3-5 candidate enzymes for biochemical validation.
-
Phase 2 Protocols: Biochemical Validation
Objective: To experimentally validate the in silico predictions by measuring the compound's inhibitory effect on the purified candidate enzymes.
Protocol 4.1: Initial High-Throughput Screening (HTS)
Scientific Rationale: An initial screen against the prioritized targets is necessary to confirm inhibitory activity. This is often done at a single, high concentration of the compound to quickly identify "hits"[16]. Fluorescence-based assays are common due to their sensitivity and high-throughput compatibility[16].
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Prepare assay buffer, purified enzyme, and substrate solutions as recommended by the enzyme manufacturer or relevant literature protocols.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add the test compound to achieve a final concentration of 10-100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as DMSO can inhibit some enzymes.
-
Add positive control inhibitor (if available) and a vehicle control (DMSO only).
-
Add the purified enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding the enzyme's substrate.
-
Monitor the reaction progress (e.g., increase in fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition relative to the vehicle control: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
A compound showing significant inhibition (e.g., >50%) is considered a "hit" and is advanced for IC₅₀ determination.
-
Protocol 4.2: IC₅₀ Determination
Scientific Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency[17]. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions[18][19]. A lower IC₅₀ value indicates a more potent inhibitor.
-
Assay Setup:
-
Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Set up the assay in a 96-well plate as described in Protocol 4.1, but instead of a single concentration, add the different concentrations of the inhibitor to the wells. Include vehicle controls (0% inhibition) and a control for 100% inhibition (no enzyme).
-
-
Data Acquisition:
-
Run the enzymatic reaction and measure the reaction rates for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value[18].
-
| Parameter | Description |
| Top Plateau | The maximal enzyme activity (should be near 100%). |
| Bottom Plateau | The minimal enzyme activity (should be near 0%). |
| LogIC₅₀ | The logarithm of the inhibitor concentration that elicits a 50% response. |
| IC₅₀ | The concentration of inhibitor that reduces enzyme activity by 50%. |
Protocol 4.3: Mechanism of Action (MoA) Studies
Scientific Rationale: Understanding how a compound inhibits an enzyme is crucial for drug development[20][21]. MoA studies determine if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive (inhibitor binds only to the enzyme-substrate complex)[20][22][23]. This is typically done by measuring reaction rates at various substrate and inhibitor concentrations.
-
Experimental Design:
-
Create a matrix of experimental conditions. Vary the substrate concentration (e.g., from 0.2x to 5x its Michaelis-Menten constant, Kₘ) and the inhibitor concentration (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each combination, measure the initial reaction velocity.
-
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/Velocity vs. 1/[Substrate].
-
Analyze the resulting pattern of lines to determine the inhibition type.
-
Figure 2: Lineweaver-Burk plots illustrating distinct patterns for different reversible inhibition mechanisms.
Phase 3 Protocol: Cellular Activity & Cytotoxicity
Objective: To assess the compound's effect on living cells, determining its cytotoxicity and, if possible, its ability to engage its target in a cellular environment.
Protocol 5.1: MTT Cell Viability Assay
Scientific Rationale: Before testing for specific effects, it is essential to determine the concentration range at which the compound is not broadly toxic to cells. The MTT assay is a standard colorimetric method that measures cellular metabolic activity, which is proportional to the number of viable cells[24][25][26][27].
-
Cell Seeding:
-
Culture an appropriate human cell line (e.g., HEK293 for general toxicity, or a specific cancer line like HepG2 if the target is relevant to cancer).
-
Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours[24].
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include vehicle (DMSO) and "no treatment" controls.
-
Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure: [24][28][29]
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C[24][27]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[25][26].
-
Carefully remove the medium.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals[24][28].
-
Measure the absorbance of the resulting purple solution using a plate reader, typically at a wavelength of 540-590 nm[26][28].
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot percent viability vs. log[inhibitor concentration] to determine the CC₅₀ (half-maximal cytotoxic concentration). This value is critical for designing subsequent cell-based assays, ensuring that concentrations used are non-lethal.
-
Conclusion and Future Directions
This guide outlines a foundational, hypothesis-driven strategy for the initial characterization of this compound as a potential enzyme inhibitor. By following this workflow—from in silico prediction to biochemical validation and cellular assessment—researchers can systematically build a comprehensive profile of this novel compound. Positive results, such as the identification of a potent and selective target with corresponding cellular activity in a non-toxic concentration range, would warrant further investigation, including lead optimization, pharmacokinetic studies, and in vivo efficacy models.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Aktar, W., et al. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available from: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available from: [Link]
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Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. Available from: [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Available from: [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Available from: [Link]
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Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]
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Gualtieri, F. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]
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edX. (n.d.). IC50 Determination. Available from: [Link]
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protocols.io. (2024, July 29). In Silico Molecular Docking with Ligand Target. Available from: [Link]
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Occurrences of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH. Available from: [Link]
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La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Available from: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). IC50. Available from: [Link]
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Imoto, D., et al. (2016, July 15). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. PubMed. Available from: [Link]
-
YouTube. (2010, April 5). 21.05 Mechanism-based Inhibition of Enzymes. Available from: [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Available from: [Link]
-
ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Available from: [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Available from: [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available from: [Link]
-
Huang, G., et al. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. PMC - NIH. Available from: [Link]
-
Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Available from: [Link]
-
Huang, G., et al. (2024, November 5). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. Available from: [Link]
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ResearchGate. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development View supplementary material. Available from: [Link]
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Huang, G., et al. (2025, January). Unlocking the potential of the thioamide group in drug design and development. PubMed. Available from: [Link]
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A Review on In Silico molecular docking Studies. (2024, November 23). ijariie. Available from: [Link]
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In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. (n.d.). NIH. Available from: [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026, January 21). MDPI. Available from: [Link]
-
NIH. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]
-
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). Available from: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Thioamides from Amides Using Lawesson's Reagent
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the proficient use of Lawesson's Reagent for the synthesis of thioamides from their corresponding amide precursors. The following sections are structured to provide a holistic understanding, from fundamental principles to practical application, ensuring both scientific integrity and actionable protocols.
Introduction: The Significance of Lawesson's Reagent in Thioamide Synthesis
Thioamides are a pivotal class of organosulfur compounds, serving as versatile intermediates in organic synthesis and as integral structural motifs in numerous biologically active molecules and pharmaceuticals.[1][2] The conversion of a carbonyl oxygen to a thiocarbonyl is a fundamental transformation, and while reagents like phosphorus pentasulfide (P₄S₁₀) have been historically used, they are often hampered by poor solubility and harsh reaction conditions.
Lawesson's Reagent (LR), chemically known as 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has emerged as a superior thionating agent.[3][4] Its enhanced solubility in organic solvents, milder reaction conditions, and high yields make it a preferred choice in modern organic synthesis.[3][5] First popularized by Sven-Olov Lawesson, this reagent has demonstrated broad applicability in converting various carbonyl compounds, including amides, ketones, and esters, into their thio-analogs.[4][6][7]
The Underlying Mechanism of Thionation
The efficacy of Lawesson's Reagent in converting amides to thioamides is rooted in a well-elucidated reaction mechanism. In solution, the dimeric structure of Lawesson's Reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][4][8][9] This reactive intermediate is the key player in the thionation process.
The reaction is initiated by the nucleophilic attack of the amide's carbonyl oxygen on the electrophilic phosphorus atom of the dithiophosphine ylide. This is followed by the formation of a four-membered thiaoxaphosphetane intermediate.[1] The driving force of the reaction is the subsequent cycloreversion of this intermediate, which is thermodynamically favorable due to the formation of a very stable phosphorus-oxygen double bond (P=O) in the byproduct.[1][6][8] This mechanistic pathway is reminiscent of the Wittig reaction.[6][8][9]
Figure 1: Mechanism of amide thionation using Lawesson's Reagent.
Experimental Protocols: From Benchtop to High-Throughput
The successful synthesis of thioamides using Lawesson's Reagent requires careful optimization of reaction parameters. Below are detailed protocols for both conventional and microwave-assisted methods.
Standard Protocol for Thioamide Synthesis
This protocol is a reliable starting point for the thionation of a broad range of amides.
Materials:
-
Amide (1.0 equivalent)
-
Lawesson's Reagent (0.5–0.6 equivalents)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the starting amide (1.0 eq.) in an anhydrous solvent.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq.) to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography to separate the desired thioamide from the phosphorus-containing byproducts.[1] Challenges in purification can sometimes arise due to the similar polarity of the product and byproducts.[1]
Microwave-Assisted Protocol for Accelerated Synthesis
Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times, often from hours to minutes.[10][11] This makes it an attractive method for rapid library synthesis and process optimization.
Materials:
-
Microwave synthesis vial
-
Amide (1.0 equivalent)
-
Lawesson's Reagent (0.5–0.6 equivalents)
-
Microwave-compatible solvent (e.g., Toluene, Dioxane)
-
Microwave synthesizer
Procedure:
-
Preparation: In a microwave synthesis vial, combine the amide, Lawesson's Reagent, and the solvent.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for a short duration (typically 3-30 minutes) at a predetermined temperature.[5][12]
-
Work-up and Purification: After cooling, the work-up and purification steps are analogous to the standard protocol.
Table 1: Comparison of Conventional and Microwave-Assisted Thionation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 1–25 hours[5][9] | 3–30 minutes[5][12] |
| Energy Input | Sustained heating | Focused microwave irradiation |
| Yields | Generally good to high | Often higher than conventional methods[10][11] |
| Solvent Usage | Standard | Can sometimes be performed solvent-free[13] |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Amide & LR\nin Solvent", fillcolor="#F1F3F4"]; Heating_Choice [label="Select Heating Method", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conventional [label="Conventional Heating\n(Reflux, 1-25h)", fillcolor="#FBBC05", fontcolor="#202124"]; Microwave [label="Microwave Irradiation\n(High Temp, 3-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Workup\n(Solvent Removal)", fillcolor="#F1F3F4"]; Purify [label="Purification\n(Chromatography)", fillcolor="#F1F3F4"]; End [label="Pure Thioamide", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Combine; Combine -> Heating_Choice; Heating_Choice -> Conventional [label="Standard"]; Heating_Choice -> Microwave [label="Accelerated"]; Conventional -> Monitor; Microwave -> Monitor; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> End; }
Figure 2: Comparative workflow for thioamide synthesis.
Scope, Limitations, and Safety Considerations
Scope: Lawesson's Reagent is compatible with a wide array of functional groups and has been successfully employed in the synthesis of complex molecules, including thiopeptides and other biologically relevant compounds.[12] Electron-rich carbonyls tend to react faster.[4][7]
Limitations:
-
Steric Hindrance: Substrates with significant steric hindrance around the carbonyl group may exhibit slower reaction rates.
-
Byproduct Separation: As previously mentioned, the separation of the desired thioamide from phosphorus-containing byproducts can sometimes be challenging.[1] Alternative work-up procedures have been developed to address this.[14]
-
Thermal Stability: Lawesson's reagent can decompose at temperatures above 110 °C.[3][5]
Safety Precautions:
-
Lawesson's Reagent and the thionation reaction should be handled in a well-ventilated fume hood due to the potential evolution of odorous and toxic sulfur-containing gases.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.[1]
-
The reagent is moisture-sensitive and should be stored accordingly.
Conclusion
Lawesson's Reagent stands as a robust and versatile tool for the synthesis of thioamides from amides. Its favorable reaction characteristics have solidified its place in the synthetic organic chemist's toolbox. By understanding the reaction mechanism and adhering to the detailed protocols provided, researchers can effectively and efficiently synthesize a diverse range of thioamides for applications in drug discovery, medicinal chemistry, and materials science.
References
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Vertex AI Search.
- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent - Benchchem. (n.d.). Benchchem.
- Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson's reagent in organic and organometallic syntheses. Synthesis, (13), 1929-1958.
- Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub. (n.d.). Encyclopedia.pub.
- Lawesson's reagent - Wikipedia. (n.d.). Wikipedia.
- Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Applications of Lawesson's Reagent in Organic and Organometallic Syntheses. (2003). SYNTHESIS, (13), 1929-1958.
- Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent - Taylor & Francis Group - Figshare. (2023). Figshare.
- Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent - Taylor & Francis Online. (2022). Taylor & Francis Online.
- A Comprehensive Technical Guide to Thioamide Synthesis - Benchchem. (n.d.). Benchchem.
- Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC - PubMed Central. (n.d.). PubMed Central.
- Lawesson's Reagent - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - Beilstein Journals. (2021). Beilstein Journals.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI.
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- 8. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. tandfonline.com [tandfonline.com]
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- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 14. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
Application Notes & Protocols: Safe Handling and Storage of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Abstract: This document provides a comprehensive guide to the safe handling and storage of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. As specific safety and stability data for this compound are not extensively documented in public literature, this guide is built upon established principles for handling structurally related compounds, specifically thioamides and morpholine derivatives. The protocols herein are designed to provide a robust framework for researchers, scientists, and drug development professionals to minimize risks and ensure compound integrity.
Preamble: A Proactive Approach to Safety with a Novel Thioamide
This compound is a thioamide derivative incorporating a morpholine moiety. Thioamides are a class of organosulfur compounds recognized for their utility in synthesis and medicinal chemistry, but also for their potential reactivity and specific handling requirements. The presence of the C=S (thiocarbonyl) group imparts distinct properties compared to its amide (C=O) analog, including increased sensitivity to air, light, and moisture.
Given the absence of a dedicated Material Safety Data Sheet (MSDS) in common databases, this guide is predicated on a principle of proactive hazard assessment based on its constituent functional groups: the thioamide core, the morpholine ring, and the p-tolyl group. This document provides experienced-based best practices to ensure both user safety and the preservation of the compound's chemical integrity.
Compound Profile and Hazard Assessment
| Parameter | Information / Recommendation | Rationale / Citation |
| IUPAC Name | This compound | - |
| CAS Number | Not readily available. | Indicates a novel or non-commercial compound. |
| Molecular Formula | C13H17NOS | - |
| Molecular Weight | 235.35 g/mol | - |
| Primary Hazard Class | Assumed Toxic & Irritant. | Thioamides can exhibit toxicity and may release hazardous decomposition products like hydrogen sulfide. |
| Secondary Hazards | Air, Light, & Moisture Sensitive. Stench. | The thiocarbonyl group is susceptible to oxidation and hydrolysis. Many organosulfur compounds have potent, unpleasant odors. |
| Target Organs | Unknown. | Assume potential effects on the respiratory tract, skin, and eyes upon exposure. |
Mandatory Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. For this compound, the following PPE is mandatory at all times.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are the minimum requirement. It is strongly recommended to double-glove. Given the aromatic nature of the compound, check glove compatibility charts for breakthrough times. Dispose of gloves immediately after handling the compound.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles and potential off-gassing of volatile sulfur compounds.
Caption: Mandatory PPE and workflow for safe handling.
Storage Protocols for Maximum Stability
The stability of thioamides is paramount for experimental reproducibility. Improper storage can lead to degradation, impacting purity and activity. The following conditions are recommended to maximize the shelf-life of this compound.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C | Low temperatures slow the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The thioamide functional group is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and moisture, preventing degradation. |
| Light | Amber Vial / Protect from Light | Thiocarbonyl compounds can be light-sensitive. Storing in an amber vial or wrapping a clear vial in aluminum foil prevents photo-degradation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents moisture ingress and ensures a good seal for the inert atmosphere. |
Storage Decision Workflow
Caption: Decision workflow for optimal long-term storage.
Experimental Handling Protocols
These protocols provide step-by-step guidance for common laboratory manipulations.
Protocol: Weighing and Dispensing the Solid Compound
Objective: To accurately weigh the compound while minimizing exposure and contamination.
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Place an analytical balance inside the fume hood if possible. If not, a "weighing enclosure" within the hood is a suitable alternative.
-
Tare: Place a clean, dry weighing paper or vial on the balance and tare the mass.
-
Dispensing: Remove the compound vial from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Aliquot: Inside the fume hood, carefully open the vial. Using a clean, dedicated spatula, transfer the desired amount of solid to the tared weighing vessel. Work swiftly to minimize exposure to the atmosphere.
-
Seal and Store: Immediately after dispensing, re-flush the headspace of the stock vial with inert gas, seal it tightly, wrap with parafilm, and return it to the -20°C freezer.
-
Record: Record the exact weight and proceed immediately to the dissolution step.
Protocol: Preparation of Stock Solutions
Objective: To dissolve the compound in a suitable solvent for experimental use.
-
Solvent Selection: Based on the p-tolyl and morpholine groups, solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO) are likely candidates. Always perform a small-scale solubility test first. Ensure the solvent is anhydrous (dry), as moisture can degrade the thioamide.
-
Dissolution: Add the weighed solid to an appropriately sized glass vial. Using a calibrated pipette, add the desired volume of anhydrous solvent to achieve the target concentration.
-
Mixing: Cap the vial tightly and mix using a vortex mixer until the solid is fully dissolved. Gentle warming (<40°C) may be used if necessary, but monitor for any color changes that could indicate decomposition.
-
Storage of Solutions: If the stock solution is not for immediate use, it must be stored under the same protective conditions as the solid:
-
Use a vial with a PTFE-lined septum cap.
-
Flush the headspace with argon or nitrogen.
-
Store at -20°C and protect from light.
-
Note: Repeated freeze-thaw cycles should be avoided. Prepare smaller, single-use aliquots if the solution will be used over multiple days.
-
Spill and Waste Management
-
Spill Response:
-
Solid Spill: In the fume hood, gently cover the spill with an absorbent material like vermiculite. Carefully sweep the material into a designated waste container.
-
Solution Spill: Absorb the spill with a chemical absorbent pad or vermiculite.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Waste Disposal:
-
All solid waste, contaminated gloves, pipette tips, and weighing papers must be disposed of in a clearly labeled hazardous waste container.
-
Liquid waste (unused solutions, cleaning solvents) must be collected in a designated, sealed hazardous waste container compatible with the solvents used. Do not mix with other waste streams unless compatibility is confirmed.
-
References
-
Jagodziński, T. S. (2003). Thioamides as useful synthons in the synthesis of heterocycles. Chemical Reviews, 103(1), 197-228. Available at: [Link]
-
Pater, A., & Wróbel, R. J. (2022). Thioamides in the Synthesis of S-Heterocycles. Molecules, 27(19), 6667. Available at: [Link]
-
Crich, D. (2011). Chemistry of the Thiocarbonyl Group. In Comprehensive Organic Synthesis II (pp. 379-419). Elsevier. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize their synthetic outcomes. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and improve the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of the target thioamide, this compound, is primarily achieved through two robust and well-established synthetic routes. The choice between them often depends on the availability of starting materials, desired scale, and equipment.
-
Route A: The Willgerodt-Kindler Reaction. This is a powerful one-pot reaction that directly converts an aryl alkyl ketone (4'-methylacetophenone) into the corresponding thioamide using elemental sulfur and an amine (morpholine).[1] It is known for its operational simplicity, especially when enhanced by microwave irradiation.[2]
-
Route B: Thionation of a Precursor Amide. This two-step approach first involves the synthesis of the corresponding amide, 4-(2-(p-tolyl)acetyl)morpholine. This amide is then converted to the target thioamide using a thionating agent, most commonly Lawesson's Reagent.[3][4] This route offers more control but requires the isolation of an intermediate.
Below is a logical workflow to help you decide which synthetic route to pursue and how to troubleshoot common issues.
Caption: Decision workflow for selecting a synthetic route.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, Willgerodt-Kindler or amide thionation?
A1: The "better" route depends on your specific circumstances.
-
Willgerodt-Kindler is often preferred for its atom economy and one-pot nature, making it faster if starting from 4'-methylacetophenone. It avoids the need to synthesize and purify an amide intermediate.
-
Amide Thionation provides a more controlled, stepwise approach. If you already have the precursor amide or if the Willgerodt-Kindler reaction proves problematic for your substrate (e.g., due to side reactions), this is the more reliable option.
Q2: What is Lawesson's Reagent and why is it preferred over other thionating agents?
A2: Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is an organosulfur compound used to convert carbonyls (like amides) into thiocarbonyls (thioamides). It is generally preferred over reagents like phosphorus pentasulfide (P₄S₁₀) because it is milder, more soluble in organic solvents, and typically gives higher yields with fewer side products under less harsh conditions (e.g., lower temperatures).[4]
Q3: Can I use a different amine than morpholine in the Willgerodt-Kindler reaction?
A3: Yes, other secondary amines can be used, but this will change the final product. The Kindler modification of the Willgerodt reaction is versatile.[1] However, the choice of amine can significantly impact reaction kinetics and yield. Morpholine is highly effective and commonly used, leading to the desired morpholide product. Using a different amine, such as piperidine or pyrrolidine, would result in the corresponding piperidide or pyrrolidide thioamide.
Q4: My reaction solvent for the Lawesson's Reagent thionation must be anhydrous. Why is this important?
A4: While the thionation reaction can tolerate trace amounts of water, using an anhydrous solvent is crucial for reproducibility and maximizing yield. Lawesson's Reagent and its reactive intermediates can slowly react with water. This hydrolysis consumes the reagent, lowering its effective concentration and potentially leading to the formation of difficult-to-remove phosphorus-based acidic byproducts, which can complicate purification.[5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield in Willgerodt-Kindler Reaction
| Question | Possible Cause & Explanation | Recommended Solution |
| Did the reaction turn dark and viscous? | This is expected. The reaction proceeds through a complex mixture of polysulfides and intermediates. A lack of color change suggests the reaction has not initiated. | Ensure the temperature is high enough to melt the sulfur and initiate the reaction. For conventional heating, reflux is necessary. For microwave-assisted synthesis, ensure the target temperature is reached. |
| Is your 4'-methylacetophenone pure? | Impurities in the starting ketone can inhibit the reaction or lead to undesired side products. | Verify the purity of the ketone by NMR or GC-MS before starting. If necessary, purify by distillation or column chromatography. |
| Was the stoichiometry of reagents correct? | The molar ratio of ketone:sulfur:morpholine is critical. An excess of morpholine and sulfur is typically required to drive the reaction to completion.[2] | A common and effective molar ratio is 1:2:3 for ketone:sulfur:morpholine.[2] Ensure accurate measurement of all reagents. |
| Was the reaction temperature high enough? | The Willgerodt-Kindler reaction requires thermal energy to proceed. Insufficient temperature will result in a stalled or incomplete reaction. | For solvent-free microwave conditions, temperatures of 130-150°C are often effective.[6] For conventional heating in a high-boiling solvent like quinoline or neat, reflux temperatures are necessary.[7] |
Issue 2: Low Yield or Stalled Reaction with Lawesson's Reagent
| Question | Possible Cause & Explanation | Recommended Solution |
| Is your Lawesson's Reagent fresh? | Lawesson's Reagent (LR) can degrade upon exposure to air and moisture over time, appearing as a less-yellow, more off-white powder with a stronger unpleasant smell. Degraded LR has significantly lower reactivity. | Use LR from a freshly opened bottle or store it under an inert atmosphere (argon or nitrogen) in a desiccator. |
| Did the reaction mixture remain colorless? | A successful thionation with LR typically involves a color change to yellow or orange as the thioamide forms. | Increase the reaction temperature. Toluene at reflux (approx. 110°C) is a common and effective condition.[5][8] If the starting amide is particularly unreactive (e.g., sterically hindered), a higher boiling solvent like xylene may be necessary. |
| Are you using enough Lawesson's Reagent? | The stoichiometry is 2 moles of carbonyl per mole of LR dimer. However, using a slight excess (0.6-0.7 eq of LR) is often recommended to ensure full conversion. | For a standard reaction, use 0.6 equivalents of Lawesson's Reagent per 1 equivalent of your starting amide. Monitor the reaction by TLC; if it stalls, an additional portion (0.1-0.2 eq) of LR can be added. |
Issue 3: Difficulty in Product Purification
| Question | Possible Cause & Explanation | Recommended Solution |
| After thionation with Lawesson's Reagent, I see multiple spots on TLC that are hard to separate. | The primary byproduct of LR is a phosphine oxide derivative which can have a polarity similar to the thioamide product, making chromatographic separation challenging.[5] | Modified Work-up: After the reaction, cool the mixture and quench it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30-60 minutes. This helps to hydrolyze some of the phosphorus byproducts into more polar, water-soluble species that can be removed in an aqueous wash. |
| My final product from the Willgerodt-Kindler reaction is an oil that won't crystallize. | The reaction can sometimes produce a mixture of the desired thioamide and the corresponding carboxylic acid (from hydrolysis of the thioamide during workup), as well as unreacted starting materials. This mixture can be oily. | Purify the crude product using silica gel column chromatography. A gradient elution system, such as 10% to 40% ethyl acetate in hexanes, is typically effective at separating the thioamide from less polar starting materials and more polar byproducts. |
Detailed Experimental Protocols
Protocol A: Willgerodt-Kindler Synthesis of this compound
This protocol is adapted from microwave-assisted procedures known for their efficiency and high yields.[2][6]
Materials:
-
4'-Methylacetophenone (1.0 eq)
-
Elemental Sulfur (2.0 eq)
-
Morpholine (3.0 eq)
-
Microwave synthesis vial (10 mL) with stir bar
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 4'-methylacetophenone (e.g., 2.0 mmol, 268 mg), elemental sulfur (4.0 mmol, 128 mg), and morpholine (6.0 mmol, 523 mg, 0.52 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140°C for 10-15 minutes with stirring. The pressure will increase; ensure it remains within the safe limits of the vessel.
-
Work-up: After cooling the vessel to room temperature, open it carefully in a fume hood. The crude mixture will be a dark, viscous liquid.
-
Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30%) to isolate the product.
-
Isolation: Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow solid or oil.
Caption: Workflow for the Willgerodt-Kindler synthesis.
Protocol B: Thionation Synthesis via Lawesson's Reagent
This protocol first describes the amide formation, followed by the thionation step.
Step 1: Synthesis of 4-(2-(p-tolyl)acetyl)morpholine (Amide Intermediate)
-
Setup: To a solution of p-tolylacetic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0°C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop).
-
Acid Chloride Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour. The evolution of gas (CO₂, CO, HCl) will be observed.
-
Amidation: Cool the solution back to 0°C. In a separate flask, dissolve morpholine (2.2 eq) in DCM. Slowly add the morpholine solution to the freshly prepared acid chloride solution.
-
Work-up: Stir the reaction at room temperature for 2 hours. Quench by adding water. Separate the organic layer, wash with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the amide, which can be purified by recrystallization or chromatography if necessary.
Step 2: Thionation with Lawesson's Reagent
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amide intermediate, 4-(2-(p-tolyl)acetyl)morpholine (1.0 eq), in anhydrous toluene (0.1 M).
-
Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC (staining with KMnO₄). The reaction is typically complete within 1-4 hours.
-
Work-up: Cool the reaction to room temperature. Wash the organic mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes).
Caption: Mechanism of amide thionation with Lawesson's Reagent.
Expected Results & Characterization
-
Appearance: The final product, this compound, is expected to be a pale yellow to yellow solid or a viscous oil.
-
Yield: Good to excellent yields are expected for both routes.
-
Willgerodt-Kindler: 60-85%
-
Amide Thionation: 75-95%
-
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexanes
-
Expected Rf: ~0.4-0.5 (The thioamide will be less polar than the starting amide but more polar than the starting ketone).
-
Visualization: UV light (254 nm) and Potassium Permanganate (KMnO₄) stain.
-
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.10-7.25 (m, 4H): Aromatic protons of the p-tolyl group (AA'BB' system).
-
δ 4.10-4.30 (br t, 2H) & 3.60-3.80 (br t, 2H): Morpholine protons adjacent to the nitrogen atom. The chemical environment of these protons is distinct due to hindered rotation around the C-N bond of the thioamide, leading to broad signals.[9]
-
δ 3.50-3.70 (m, 4H): Morpholine protons adjacent to the oxygen atom.[9]
-
δ 3.95 (s, 2H): Methylene protons (CH₂) between the aromatic ring and the thiocarbonyl group.
-
δ 2.35 (s, 3H): Methyl group protons on the aromatic ring.
-
References
-
Willgerodt-Kindler featuring acetophenone. (2020). Sciencemadness Discussion Board. [Link]
- Third Component Sulfur (Willgerodt–Kindler Reaction). (n.d.). Thieme E-Books. Retrieved from a relevant synthesis collection detailing microwave-assisted protocols.
- Optimum Conditions for the Willgerodt-Kindler Reaction. (n.d.). SciSpace. A study on optimizing reaction variables for substituted acetophenones.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). A review covering the utility and advantages of Lawesson's reagent.
- Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. (n.d.).
-
Willgerodt‐Kindler Reaction. (2009). Michigan State University Chemistry Department. [Link]
- Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. (2004).
- Synthesis and rearrangement of a bridged thioamide. (2009). The Royal Society of Chemistry.
-
Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Overcoming Solubility Challenges with 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. As a molecule of interest in medicinal chemistry, its physicochemical properties are critical for successful experimental outcomes. This document provides in-depth troubleshooting guides, step-by-step protocols, and scientifically grounded explanations to address these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary structural factors contributing to the poor solubility of this compound?
Answer: The limited solubility of this compound, particularly in aqueous media, is not unexpected and stems from a combination of its structural features:
-
Hydrophobic Core: The molecule contains a 4-methylphenyl (p-tolyl) group, which is nonpolar and contributes significantly to the compound's overall hydrophobicity, driving it out of aqueous solutions.
-
Thioamide Group: The central ethanethioyl linkage features a thioamide. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur. This substitution has profound effects on electronic and hydrogen-bonding properties. While the C=S bond is longer and the sulfur atom is larger than oxygen, thioamides are generally stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[1][2][3] This altered hydrogen bonding capability can disrupt the favorable interactions with the water solvent network that an amide might enjoy, often leading to reduced aqueous solubility.[3]
-
Morpholine Ring: While the morpholine moiety itself is a polar heterocycle and is miscible with water[4][5][6], its contribution to overall solubility can be outweighed by the larger hydrophobic regions of the molecule. However, the tertiary amine within the morpholine ring (pKa of the conjugate acid is typically around 7.4-8.5) provides a crucial handle for pH-dependent solubility modification.
Q2: I am observing very low solubility in my standard aqueous buffer (e.g., PBS pH 7.4). What are the first troubleshooting steps I should take?
Answer: Yes, low solubility in neutral aqueous buffers is the expected behavior for this compound. Before moving to more complex formulation strategies, simple physical methods can often provide a modest but sufficient increase in solubility for initial experiments.
Recommended Initial Troubleshooting Workflow:
-
Particle Dispersion: Ensure the solid compound is finely dispersed. Use a vortex mixer for several minutes to break up any clumps.
-
Sonication: This is a highly effective method for breaking down particle agglomerates and increasing the surface area available for dissolution.[7][8] Place the sample in an ultrasonic bath for 10-15 minute cycles.
-
Gentle Heating: Cautiously warming the solution can increase solubility.[8] Set a water bath or heating block to 37-40°C.
-
Causality: Increasing the temperature provides the system with more kinetic energy, helping to overcome the intermolecular forces in the crystal lattice of the solid, thereby favoring dissolution.
-
Trustworthiness Advisory: Always perform a small-scale stability test first. Thioamides can be susceptible to degradation at elevated temperatures or under prolonged heating. Monitor for any color changes or the appearance of degradation peaks by HPLC if possible.
-
Q3: What organic solvents are recommended for creating a high-concentration stock solution?
Answer: For most in vitro biological assays, it is standard practice to first create a high-concentration stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer.
Causality: The principle here is to use a solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of organic molecules and its miscibility with water.
Recommended Solvents for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes and Considerations |
| DMSO | 10-50 mM | The industry standard. Ensure use of anhydrous, high-purity grade. Can be toxic to cells at final concentrations >0.5-1%. |
| DMF | 10-50 mM | Similar to DMSO but can be more aggressive. Use with caution. |
| Ethanol | 1-10 mM | Less potent than DMSO but can be better tolerated by some cell lines. Use 100% (200 proof) for best results. |
| DCM / Chloroform | Varies | For non-aqueous applications (e.g., organic synthesis workup). Not suitable for biological assays. |
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound needed. (Molecular Weight to be determined by user, assume ~249.37 g/mol for calculation). For 1 mL of a 10 mM stock, you would need ~2.49 mg.
-
Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO. For the example above, add 1.0 mL.
-
Promote Dissolution: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the vial for 10 minutes. Gentle warming (to 37°C) can be used as a final step if necessary.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?
Answer: This is a very common issue known as "precipitation upon dilution." It occurs because when the high-concentration DMSO stock is diluted into the aqueous buffer, the solvent environment abruptly changes from one that favors solubility (high organic content) to one that does not (high aqueous content). The compound crashes out of the solution once its concentration exceeds its maximum solubility in the final buffer system.
Troubleshooting & Optimization Strategies:
-
Decrease Final Concentration: The simplest solution is to test lower final concentrations of your compound.
-
Increase Mixing Energy: When diluting, do not simply add the stock to the buffer. Instead, add the small volume of stock solution into the vortexing buffer to ensure rapid and homogenous mixing.
-
Use a Co-solvent System: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[9] By maintaining a higher percentage of organic solvent in the final solution, you can keep the compound dissolved. These systems are common in both in vitro and in vivo studies.[8][10]
-
Common Co-solvents: Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), Ethanol.
-
Surfactants/Emulsifiers: To further stabilize the solution, a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 is often included.[11]
-
-
Test Different Buffers: Sometimes, components of a specific buffer (e.g., high salt concentrations) can decrease the solubility of organic compounds (salting-out effect). Test solubility in simpler buffers or even sterile water.
Protocol: Preparation of a Working Solution Using a Co-solvent System
This protocol is a starting point and should be optimized for your specific concentration needs and experimental constraints (e.g., cell tolerance).
-
Prepare Vehicle: Create a stock of your co-solvent vehicle. A common starting formulation is the "TPT" vehicle:
-
10% Tween-80
-
40% PEG300
-
50% PBS (or saline)
-
-
Initial Solubilization: Dissolve your compound first in the PEG300 component. Use sonication if needed.
-
Add Surfactant: Add the Tween-80 to the PEG300/compound mixture and vortex to mix thoroughly.
-
Final Dilution: Slowly add the PBS (or saline) to the organic mixture while continuously vortexing. This gradual addition is critical to prevent precipitation.
-
Final Concentration: This final mixture is your 100% stock in the TPT vehicle. It can then be further diluted into your assay medium. Always run a "vehicle only" control in your experiments.
Q5: Can I use pH modification to improve the aqueous solubility of this compound?
Answer: Yes, pH modification is a very promising strategy for this specific molecule.
Causality: The morpholine ring contains a tertiary amine which is a weak base.[4][5] In an acidic environment (pH < pKa), this nitrogen will become protonated, forming a positively charged morpholinium salt. This salt form will have significantly higher aqueous solubility than the neutral free base due to favorable ion-dipole interactions with water molecules.
Experimental Approach:
You can determine an approximate pH-solubility profile by testing the compound's solubility in a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).
Protocol: pH-Solubility Profile Assessment
-
Prepare Buffers: Create a set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is enough to result in a saturated solution with visible solid remaining.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid. Alternatively, filter through a 0.22 µm syringe filter.
-
Quantify: Carefully take a known volume of the clear supernatant and dilute it in a suitable solvent (like methanol or acetonitrile). Quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility at lower pH values.
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijpbr.in [ijpbr.in]
- 11. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Reaction Conditions for Thioamide Formation
Welcome to the technical support center for thioamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of thioamides. Thioamides are crucial structural motifs in medicinal chemistry and serve as versatile synthetic intermediates.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate the complexities of their synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding thioamide synthesis.
Q1: What are the most common methods for synthesizing thioamides?
A1: The most prevalent methods for thioamide synthesis include:
-
Thionation of Amides: This is a direct and widely used approach where the carbonyl oxygen of an amide is replaced with sulfur.[2] The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).[2][4]
-
Synthesis from Nitriles: Nitriles can be converted to thioamides by reaction with a sulfur source, typically hydrogen sulfide or its salts.[4][5][6][7] This method is particularly useful for the synthesis of primary thioamides.
-
Willgerodt-Kindler Reaction: This reaction typically involves the conversion of an aryl alkyl ketone to a thioamide using elemental sulfur and an amine.[8]
-
Multi-component Reactions: Several methods exist that combine an aldehyde, an amine, and a sulfur source in a one-pot synthesis.[9][10][11]
Q2: I'm new to thioamide synthesis. Which method should I start with?
A2: For a straightforward and generally high-yielding reaction, the thionation of a corresponding amide using Lawesson's reagent is an excellent starting point.[1] It is a mild and efficient reagent suitable for a wide variety of substrates.[2][3] However, be mindful of potential purification challenges due to phosphorus-containing byproducts.[1][12]
Q3: Are there "green" or more environmentally friendly methods for thioamide synthesis?
A3: Yes, there is a growing interest in developing more sustainable methods. Some approaches include:
-
Using elemental sulfur in combination with a suitable solvent or catalyst system.[10][11][13]
-
Water-mediated synthesis, which can proceed without added energy, catalysts, or other additives.[14]
-
Utilizing deep eutectic solvents (DESs) as environmentally benign reaction media.[11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Thionation Reactions with Lawesson's Reagent
A common frustration in thioamide synthesis is a low or non-existent yield when using Lawesson's reagent. This can be attributed to several factors.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Purity: Lawesson's reagent can decompose over time, especially if not stored properly. Use freshly purchased reagent or verify the purity of your existing stock.
-
Stability: The reagent's stability can be a concern, as it may decompose at temperatures exceeding 110 °C.[12]
-
-
Optimize Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, less reactive amides may require heating to reflux.[1] A systematic increase in temperature can be beneficial, but avoid excessively high temperatures that can lead to reagent decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged heating can lead to side product formation.
-
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene are typically used.[3] Ensure your solvent is dry, as the presence of water can interfere with the reaction.
-
-
Consider Stoichiometry:
Workflow for Troubleshooting Low Yield with Lawesson's Reagent:
Caption: Troubleshooting workflow for low yield in Lawesson's reagent-mediated thionation.
Issue 2: Difficulty in Purifying Thioamides due to Phosphorus Byproducts
A significant challenge in using phosphorus-based thionating agents like Lawesson's reagent and P₄S₁₀ is the removal of phosphorus-containing byproducts, which often have similar polarity to the desired thioamide.[1][12]
Troubleshooting and Optimization Strategies:
-
Modified Aqueous Workup:
-
Chromatography-Free Workup:
-
Alternative Reagents:
-
The combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO) can be an effective thionating system. The byproducts from this reagent combination can often be removed by a simple hydrolytic workup or filtration through silica gel.[19][20]
-
Using a fluorous-tagged Lawesson's reagent can simplify purification through fluorous solid-phase extraction.[12][14]
-
Table 1: Comparison of Common Thionating Reagents for Amides
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Anhydrous THF or Toluene, RT to reflux | Mild, efficient, high yields for many substrates[1][3] | Phosphorus byproducts can complicate purification[1][12] |
| Phosphorus Pentasulfide (P₄S₁₀) | Anhydrous Toluene or Pyridine, reflux | Inexpensive | Harsher conditions, lower yields for some substrates, byproduct removal can be challenging[21] |
| P₄S₁₀ / HMDO | Dichloromethane, RT to reflux | Byproducts are easily removed by hydrolytic workup[19][20] | HMDO is moisture sensitive |
Issue 3: Side Product Formation
The formation of unwanted side products can significantly reduce the yield and purity of the desired thioamide.
Common Side Products and How to Minimize Them:
-
Nitrile Formation:
-
Cause: Primary amides can sometimes dehydrate to form nitriles, especially at higher temperatures.[12]
-
Solution: Carefully control the reaction temperature and time. Using milder reaction conditions can help to minimize this side reaction.
-
-
Epimerization in Chiral Thioamides:
-
Cause: In peptide synthesis, the α-carbon of a thioamide is susceptible to epimerization, particularly under basic conditions.[12][22]
-
Solution: Careful control of pH is crucial. The use of thioimidate protecting groups has been shown to be an effective strategy to prevent epimerization during solid-phase peptide synthesis (SPPS).[23][24][25][26]
-
-
Hydrolysis of the Thioamide:
Logical Relationship Diagram for Minimizing Side Products:
Caption: Strategies to mitigate common side product formation in thioamide synthesis.
Experimental Protocols
Protocol 1: General Procedure for Thioamide Synthesis using Lawesson's Reagent
This protocol provides a general method for the thionation of an amide using Lawesson's reagent in THF at room temperature.[1]
Materials:
-
Starting amide
-
Lawesson's reagent (0.5-0.6 molar equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.5-0.6 molar equivalents relative to the amide) in a sufficient volume of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the starting amide in anhydrous THF.
-
Add the amide solution to the solution of Lawesson's reagent at room temperature with stirring.
-
Monitor the reaction by TLC until the starting amide is consumed. For less reactive amides, the mixture can be heated to reflux.[1]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of Aromatic Thioamides from Nitriles
This method describes the synthesis of aromatic primary thioamides from nitriles using sodium hydrogen sulfide, avoiding the need to handle gaseous hydrogen sulfide.[6]
Materials:
-
Aromatic nitrile
-
Sodium hydrogen sulfide hydrate (70%)
-
Magnesium chloride hexahydrate
-
Dimethylformamide (DMF)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
To a solution of the aromatic nitrile in DMF, add sodium hydrogen sulfide hydrate (2-3 mass equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents).
-
Stir the mixture at room temperature for 0.5-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting thioamide can be purified by recrystallization or column chromatography.
References
-
Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications (RSC Publishing). [Link]
-
Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
-
Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. [Link]
-
SYNTHESIS OF THIOAMIDES FROM NITRILES AND HYDROGEN SULPHIDE IN THE PRESENCE OF PHASE-TRANSFER CATALYSTS. Gordon and Breach Science Publishers Ltd. [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. ResearchGate. [Link]
-
Thioamide. Wikipedia. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. [Link]
- Methods for preparation of thioamides.
-
Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. ResearchGate. [Link]
-
The mechanism of the inorganic sulfur-mediated thioamide synthesis. ResearchGate. [Link]
-
Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry (RSC Publishing). [Link]
-
Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]
-
Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
-
Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing. [Link]
-
Thionation of Amides Using a Solid-Supported P2S5 Reagent under Microwave Irradiation. ResearchGate. [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]
-
Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a. ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Publications. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH. [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioamide - Wikipedia [en.wikipedia.org]
- 5. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 11. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Thioamide synthesis by thionation [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. This document provides in-depth guidance on understanding and managing the stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent in high-throughput screening and compound storage. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Foundational Science: Understanding Potential Instability
Before troubleshooting experimental issues, it is crucial to understand the inherent chemical properties of both the compound of interest and the solvent. The stability of this compound in DMSO is primarily governed by the reactivity of the thioamide functional group and the often-overlooked non-inert nature of DMSO.
The Thioamide Functional Group: A Point of Reactivity
Thioamides, where a sulfur atom replaces the carbonyl oxygen of an amide, are versatile functional groups but possess unique reactivity.[1][2] The carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), and the sulfur atom is more nucleophilic and easily oxidized. This inherent property makes the thioamide moiety susceptible to degradation, particularly through oxidation.[3]
DMSO: More Than an Inert Solvent
Dimethyl sulfoxide is widely used for its excellent solvating power for a broad range of compounds.[4] However, it is not always an inert bystander. Under certain conditions, such as elevated temperatures, or in the presence of electrophilic activators (like acids), DMSO can act as a potent oxidizing agent.[5][6] This oxidative capacity is famously harnessed in synthetic chemistry in reactions like the Swern and Moffatt-Pfitzner oxidations.[7] The sulfur atom of DMSO is electrophilic and can react with nucleophiles, including the sulfur atom of a thioamide.
The Proposed Degradation Pathway: Oxidation
The primary stability concern for this compound in DMSO is the oxidation of the thiocarbonyl sulfur. This can lead to the formation of the corresponding oxygen amide (a desulfurization reaction) or other oxidized species. The presence of trace amounts of water, acid, or exposure to oxygen can facilitate this degradation.[8][9]
Caption: Potential oxidative degradation of the thioamide in DMSO.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My freshly prepared DMSO stock solution of this compound shows a significant decrease in purity after just a few days at room temperature. What is the likely cause?
A1: This rapid degradation is characteristic of an oxidative process. Several factors could be accelerating it:
-
DMSO Quality: You may be using a lower grade of DMSO that contains acidic impurities or peroxides. These can "activate" the DMSO, enhancing its oxidative potential.[5]
-
Water Content: DMSO is highly hygroscopic. The presence of water can significantly impact the stability of dissolved compounds.[8][9][10] Water can facilitate hydrolytic degradation pathways or alter the oxidative environment.
-
Oxygen Exposure: Storing the solution in a vial with a large headspace of air allows for continuous exposure to oxygen, which can contribute to oxidative degradation.
-
Light Exposure: Photodegradation can be an issue for some compounds. While less common for this specific structure, it should not be ruled out without testing.
Solution:
-
Switch to a higher purity solvent: Use anhydrous, high-purity (>99.9%) DMSO packaged under an inert gas like nitrogen or argon.
-
Minimize water uptake: Once opened, handle the DMSO in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) and seal the container tightly immediately after use.
-
Inert Atmosphere: Aliquot your stock solution into smaller, appropriately sized vials to minimize headspace. Purge the vial with argon or nitrogen before sealing.
-
Storage Conditions: Store solutions at -20°C or -80°C for long-term storage. For short-term use, keep them at 4°C.[10] Always protect from light by using amber vials or wrapping clear vials in foil.
Q2: I am observing new peaks in my HPLC/LC-MS analysis over time. How can I confidently identify them as degradation products?
A2: Identifying unknown peaks is a critical step in a stability study. A systematic approach is required:
-
Mass Spectrometry (MS): The most powerful tool for this is LC-MS. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the potential degradants. For example, if the parent compound is oxidized to its corresponding amide, you would expect to see a mass shift of -16 Da (Sulfur, ~32 Da, replaced by Oxygen, ~16 Da).
-
Forced Degradation Studies: To confirm that these new peaks are indeed related to the parent compound, you can perform a forced degradation study.[11][12][13] Intentionally stress the compound under harsh conditions (e.g., heating at 60°C, adding a small amount of acid or a mild oxidant like H₂O₂). If the peaks you observe in your stability study increase significantly under these stress conditions, it strongly suggests they are degradation products.
-
Peak Tracking: Ensure your analytical method is "stability-indicating." This means the method should be able to resolve the parent peak from all significant degradation peaks. You may need to adjust your HPLC gradient or column chemistry to achieve this.
Q3: My stability results are not reproducible between batches of experiments. What are the most common sources of this variability?
A3: Lack of reproducibility often points to subtle inconsistencies in experimental setup and handling.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce instability.[8][9] Water can condense into the solution during thawing, and concentration gradients can form during freezing. Studies have shown that while many compounds are stable over multiple freeze-thaw cycles, it is a variable that should be controlled.[9]
-
DMSO Batch Variation: Different lots of DMSO, even from the same supplier, can have minor variations in purity and water content.
-
Inconsistent Handling: Differences in the time a solution spends at room temperature during sample preparation, or variations in the effectiveness of purging with inert gas, can lead to different degradation rates.
-
Container Material: While less common, interactions with the storage container (e.g., certain plastics) could be a factor, although studies often find little difference between glass and polypropylene.[9]
Solution:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.
-
Standardize Procedures: Create and strictly follow a Standard Operating Procedure (SOP) for solution preparation, storage, and handling.
-
Use the Same Batch: For a given set of comparative experiments, always use DMSO from the same bottle/lot number.
-
Run Controls: Always include a t=0 (freshly prepared) sample and a control sample (stored under ideal conditions, e.g., -80°C under argon) in every analytical run to benchmark degradation.
Frequently Asked Questions (FAQs)
Q: What is the recommended grade of DMSO for preparing stock solutions for stability testing? A: Always use the highest grade available, typically designated as "anhydrous," "biotechnology grade," or "spectrophotometric grade" with a purity of ≥99.9%. It should be packaged under an inert gas.
Q: How should I properly store my DMSO stock solutions of this compound? A: For long-term storage (>1 month), store at -80°C. For short-term storage (up to a few weeks), -20°C is acceptable. Always store in tightly sealed amber glass vials or clear vials wrapped in foil, with the headspace purged with an inert gas like argon or nitrogen.
Q: Are there any alternative solvents I should consider if stability in DMSO remains a significant issue? A: If DMSO proves to be too reactive, consider less-oxidizing aprotic polar solvents. Dichloromethane (DCM) or acetonitrile (ACN) could be alternatives, depending on the compound's solubility and the requirements of your downstream assay. However, you would need to re-validate the solubility and stability in these new solvents.
Experimental Protocol: A Framework for Stability Assessment
This protocol provides a robust methodology for assessing the stability of this compound in DMSO.
Objective
To quantify the degradation of the target compound in DMSO over time at various temperatures.
Materials and Reagents
-
This compound (solid, >98% purity)
-
Anhydrous DMSO (≥99.9%, packaged under inert gas)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
2 mL amber glass HPLC vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
-
Inert gas source (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Workflow for a comprehensive DMSO stability study.
Step-by-Step Procedure
-
Stock Solution Preparation: In a controlled environment (low humidity), accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Immediately dispense the stock solution into the amber glass vials (e.g., 100 µL per vial). Prepare enough vials for all time points and temperature conditions.
-
Inerting: Purge the headspace of each vial with argon or nitrogen for ~15-30 seconds before tightly sealing the cap.
-
Time Zero (T=0) Sample: Immediately take 3 vials, dilute them as described in the analytical method below, and analyze them. This will serve as your 100% reference point.
-
Incubation: Place the remaining sets of vials at their designated storage temperatures (e.g., -80°C as a control, 4°C, 25°C for room temp, and 40°C for accelerated stability).
-
Time-Point Sampling: At each scheduled time point (e.g., 24h, 48h, 1 week, 4 weeks), remove a set of vials (in triplicate) from each temperature condition.
-
Sample Analysis: Allow the vials to thaw completely and reach room temperature. Vortex briefly, then immediately dilute and analyze via the validated HPLC-MS method.
Analytical Method: HPLC-UV/MS
-
Instrument: HPLC with UV/Vis Detector and coupled Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: Monitor at a wavelength appropriate for the compound's chromophore.
-
MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan for the parent compound's m/z and potential degradation products.
Data Analysis and Reporting
-
Calculate the mean peak area of the parent compound from the triplicate injections at each time point and condition.
-
Determine the percentage of compound remaining using the following formula: % Remaining = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100
-
Summarize the data in a table.
Table 1: Example Stability Data for this compound in DMSO
| Time Point | % Remaining at -80°C | % Remaining at 4°C | % Remaining at 25°C (RT) | % Remaining at 40°C |
| T=0 | 100.0% | 100.0% | 100.0% | 100.0% |
| 24 hours | 99.8% | 99.5% | 97.2% | 91.5% |
| 1 week | 99.7% | 98.1% | 88.4% | 75.3% |
| 4 weeks | 99.5% | 95.3% | 65.1% | 40.8% |
References
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Dotsenko, V. V., & Krivokolysko, S. G. (2013). Oxidation of Thioamides with the DMSO–HCl System. Chemistry of Heterocyclic Compounds, 49(4), 636-645. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]
-
Vargas Zenarosa, C. (1970). Dimethyl Sulfoxide Oxidation of Primary Alcohols. Western Michigan University. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Purification of Crude 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Welcome to the technical support guide for the purification of crude 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The strategies outlined herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.
Introduction
This compound is a thioamide compound of interest in various chemical and pharmaceutical research areas. The synthesis of thioamides, often involving thionating agents like Lawesson's reagent or phosphorus pentasulfide, can present unique purification challenges.[1][2] Common issues include the presence of unreacted starting materials, phosphorus-containing byproducts, and other side products that can complicate isolation and purification.[1][3] This guide is designed to address these challenges directly, providing a logical framework for troubleshooting and optimizing your purification workflow.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization.
Causality: Impurities can act as "crystal poisons," disrupting the formation of a regular crystal lattice. Residual solvents can also prevent solidification. The inherent properties of the thioamide, such as a low melting point or the presence of rotamers, might also contribute.
Troubleshooting Steps:
-
Initial Purification by Extraction: Perform a liquid-liquid extraction to remove highly polar or non-polar impurities. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). Stir the oil vigorously with the solvent at room temperature or while cooling in an ice bath. The product may precipitate as a solid, which can then be collected by filtration.
-
Column Chromatography: If extraction and trituration fail, column chromatography is the most effective method for separating the desired thioamide from closely related impurities.[4][5] A detailed protocol is provided in a later section.
Q2: I'm having trouble removing phosphorus-containing byproducts from a reaction using Lawesson's reagent. How can I get rid of them?
A2: Phosphorus-containing byproducts from Lawesson's reagent are a common challenge due to their similar polarity to many thioamide products.[1][3]
Causality: Lawesson's reagent and its byproducts can be difficult to separate from the target compound using standard chromatographic methods.
Troubleshooting Strategies:
-
Modified Workup with Alcohols: After the reaction is complete, adding an alcohol such as ethanol or ethylene glycol and refluxing for a period can decompose the phosphorus byproducts into more polar phosphonates.[3][4] These are more readily removed during an aqueous workup or by column chromatography.
-
Aqueous Workup with Base: A workup procedure involving an aqueous solution of a base like sodium bicarbonate can help hydrolyze and remove some of the phosphorus-containing impurities.[6]
-
Chromatography-Free Workup: A newer protocol involves treating the reaction mixture with ethylene glycol and a small amount of water, followed by phase separation to remove the phosphorus byproducts without the need for column chromatography.[3]
Q3: My purified product seems to be degrading over time. How can I improve its stability?
A3: Thioamides can be susceptible to hydrolysis, oxidation, or other forms of degradation, especially if exposed to harsh conditions or impurities.[7]
Causality: The thioamide functional group can be sensitive to acidic or basic conditions, leading to hydrolysis back to the corresponding amide.[3] Exposure to air and light can also promote oxidative degradation.
Preventative Measures:
-
Neutralize pH: Ensure that the final product is free from any acidic or basic residues from the workup. This can be achieved by thorough washing during extraction and ensuring the final product is stored in a neutral state.
-
Inert Atmosphere and Cold Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Storing at low temperatures (e.g., in a refrigerator or freezer) can also slow down degradation processes.
-
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light-induced degradation.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
Recommended Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.[8]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities. The ¹³C NMR chemical shift of the thioamide carbon is typically found significantly downfield (around 200–210 ppm).[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify any byproducts.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Compressed air or nitrogen source
-
Glass column
-
Collection tubes
Procedure:
-
Determine the Eluent System: Using TLC, identify a solvent system that provides good separation of the desired product from impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired spot should have an Rf value of approximately 0.2-0.4.
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the chosen eluent system. Ensure the silica bed is well-compacted and level.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the concentrated sample or the dry-loaded silica onto the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure with compressed air or nitrogen. Collect fractions in test tubes.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
If the product obtained after chromatography is a solid, recrystallization can be used to further enhance its purity.
Materials:
-
Purified this compound
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Select a Solvent: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts in various solvents to find the ideal one.
-
Dissolve the Compound: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cool and Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Key Advantages | Key Disadvantages |
| Extraction | 60-80% | >90% | Removes bulk polar/non-polar impurities | Ineffective for closely related impurities |
| Trituration | 70-90% | Variable | Simple and fast for inducing crystallization | Not always effective; can lead to product loss |
| Column Chromatography | >95% | 50-80% | Excellent for separating complex mixtures | More time-consuming and uses more solvent |
| Recrystallization | >99% | 70-90% (of chromatographed material) | Provides very high purity crystalline product | Requires a solid product and a suitable solvent |
Visualization of Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Thioamide Research Chemicals
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage of thioamide research chemicals. By understanding the inherent chemical properties of thioamides and implementing the best practices outlined below, you can ensure the integrity, purity, and performance of these valuable compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause thioamide degradation during long-term storage?
A1: The stability of thioamides is primarily influenced by four key factors:
-
Hydrolysis: Thioamides are susceptible to hydrolysis, particularly under alkaline conditions, which can convert the thioamide back to its corresponding amide.[1] They are generally more stable in neutral to acidic environments.
-
Oxidation: The sulfur atom in the thioamide group is prone to oxidation, which can lead to the formation of various byproducts, including the corresponding amide or thioamide S-oxide.[2] The oxidation potential of a thioamide is significantly lower than that of its amide counterpart, making it more susceptible to oxidative degradation.[3]
-
Light Exposure: Thioamides exhibit a UV absorption maximum around 265 nm.[3] Exposure to light, especially UV light, can provide the energy for photochemical reactions, including cis-trans isomerization and other forms of photodegradation.[3][4]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis and oxidation.
Q2: What are the ideal storage temperatures for thioamide research chemicals?
A2: While the optimal storage temperature can be compound-specific, a general guideline is to store thioamides in a cool and dry place . Specific temperature recommendations are provided in the table below. Always consult the supplier's recommendation if available. For unknown compounds, it is prudent to start with more stringent conditions.
Q3: Is it necessary to store thioamides under an inert atmosphere?
A3: Given their susceptibility to oxidation, storing thioamides under an inert atmosphere (e.g., argon or nitrogen) is a highly recommended best practice for long-term storage.[5][6] This is especially critical for thioamides that are particularly sensitive to oxidation or when the highest purity is required for downstream applications. For short-term storage, a tightly sealed container may suffice if the compound is known to have low sensitivity to air.
Q4: How does humidity affect the stability of thioamides?
A4: Humidity can significantly impact the stability of thioamides by promoting hydrolysis. Many organic compounds are hygroscopic, and absorbed moisture can facilitate the conversion of the thioamide to the corresponding amide. Therefore, it is crucial to store thioamides in a dry environment, preferably in a desiccator or a controlled low-humidity cabinet.[7][8]
Troubleshooting Guide: Common Storage-Related Issues
Problem 1: My thioamide compound has a decreased purity when analyzed by HPLC compared to when it was first received.
-
Question: What could be the cause of the decreased purity of my thioamide sample over time?
-
Answer: A decrease in purity, often observed as the emergence of new peaks in an HPLC chromatogram, is likely due to chemical degradation. The most common culprits are hydrolysis and oxidation.
-
Causality: If the new peak corresponds to the retention time of the analogous amide, hydrolysis is the likely cause. This is often exacerbated by exposure to moisture and non-neutral pH conditions. If the degradation product is unknown, oxidation is a strong possibility, especially if the compound was not stored under an inert atmosphere.
-
Solution:
-
Confirm the Identity of the Impurity: If possible, identify the major degradation product using mass spectrometry (MS) or NMR spectroscopy. An increase in mass of 16 amu (relative to the thioamide) could indicate oxidation to the S-oxide, while a decrease in mass of approximately 16 amu could suggest conversion to the amide.
-
Improve Storage Conditions: For remaining or new batches of the compound, implement more stringent storage protocols. This includes storing the compound at a lower temperature, in a desiccator, under an inert atmosphere, and protected from light.
-
Repurification: If the purity has dropped below an acceptable level for your experiments, repurification by chromatography may be necessary.
-
-
Problem 2: I observe a color change in my solid thioamide sample.
-
Question: My thioamide, which was initially a pale yellow powder, has developed a darker color. What does this indicate?
-
Answer: A color change in a solid thioamide sample is often an indicator of degradation.
-
Causality: Thiocarbonyl compounds are known to be colored due to n→π* electronic transitions.[9] A change in color suggests a change in the chemical structure and the electronic environment of the chromophore. This could be due to slow oxidation or reaction with trace impurities.
-
Solution:
-
Assess Purity: Analyze the discolored sample by HPLC or TLC to determine if there is a significant change in purity.
-
Review Storage: Evaluate the storage conditions. Was the container tightly sealed? Was it exposed to light or air for extended periods?
-
Implement Enhanced Storage: For future storage, use an amber vial and store it inside a light-blocking secondary container. Ensure the container is purged with an inert gas before sealing.
-
-
Problem 3: The solubility of my thioamide has changed, or it appears to have polymerized.
-
Question: My thioamide compound is now difficult to dissolve in solvents it was previously soluble in. What could have happened?
-
Answer: A change in solubility can indicate the formation of less soluble degradation products or polymerization.
-
Causality: Some reactive thiocarbonyl compounds can undergo self-reaction or polymerization over time, especially if exposed to light or heat. This can lead to the formation of higher molecular weight species with different solubility profiles.
-
Solution:
-
Analytical Characterization: Attempt to analyze the sample using techniques that can provide information about higher molecular weight species, such as gel permeation chromatography (GPC) or mass spectrometry.
-
Storage at Lower Temperature: To prevent or slow down such processes, store the compound at a lower temperature (e.g., -20°C or -80°C).
-
Store in Dilute Solution (with caution): For some applications, storing the compound as a dilute solution in a dry, degassed aprotic solvent at low temperature can prevent intermolecular reactions. However, the stability of the compound in the chosen solvent must be verified.
-
-
Recommended Long-Term Storage Conditions for Thioamide Research Chemicals
The following table summarizes the recommended storage conditions for thioamide research chemicals. These are general guidelines, and the specific requirements may vary depending on the individual compound's properties.
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | -20°C to 4°C | Reduces the rate of all chemical degradation pathways. For highly sensitive compounds, -80°C may be warranted. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the electron-rich thioamide group.[5][6] |
| Humidity | < 30% Relative Humidity | Minimizes the risk of hydrolysis. Storage in a desiccator with a suitable desiccant is highly recommended.[7] |
| Light | Amber vials or opaque containers | Protects the compound from photodegradation due to UV absorption.[3] |
| Container | Tightly sealed glass vials with inert liners (e.g., PTFE) | Prevents contamination and exposure to air and moisture. Inert liners prevent reaction with the container closure. |
Experimental Protocol: Assessing the Purity and Stability of Thioamides
This protocol outlines a general method for assessing the purity of a thioamide research chemical upon receipt and after a period of storage.
Objective: To determine the purity of a thioamide compound and identify potential degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Thioamide sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the thioamide in a suitable solvent (e.g., ACN) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Prepare a sample for analysis by accurately weighing a small amount of the stored thioamide and dissolving it in a known volume of solvent to achieve a similar concentration to the working standard.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the main peak from any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (or the specific λmax of the thioamide)
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the working standard to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of additional peaks.
-
-
Data Interpretation:
-
Calculate the purity of the sample by dividing the peak area of the thioamide by the total peak area of all peaks in the chromatogram (assuming similar response factors for impurities).
-
Compare the purity of the stored sample to the initial purity (if available from the supplier's certificate of analysis or from an analysis performed upon receipt).
-
If significant degradation is observed, further investigation using LC-MS can be performed to identify the degradation products.[2]
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for thioamides.
Hydrolysis of a Thioamide
Oxidation of a Thioamide
References
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. (2020-02-15). [Link]
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. (2025-08-05). [Link]
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ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency (EMA). (2025-04-11). [Link]
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Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen... | Download Scientific Diagram. ResearchGate. [Link]
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The Photoreactivity of Thiocarbonyl Compounds: Sulfur reports. Taylor & Francis. [Link]
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Moisture protection for hygroscopic materials during transport. Absortech. [Link]
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SULPHUR SAFETY DATA SHEET. sds.univar.com. (2022-12-15). [Link]
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(PDF) Principles of Inert Atmosphere Storage. ResearchGate. (2024-12-27). [Link]
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Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. (2023-04-17). [Link]
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Photochemistry of Thiocarbonyl Compounds Self-quenching in Photocycloaddition of thiobenzophenone to Crotononitrile: A Case of. pubs.acs.org. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014-02-22). [Link]
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Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil. [Link]
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Q1A(R2) Guideline. ICH. [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. researchgate.net. (2019-11-19). [Link]
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Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
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Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]
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Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. (2023-11-04). [Link]
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Safety Data Sheet Sulfur Powder Revision 4, Date 03 Jan 2022. Redox. (2025-09-23). [Link]
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Inerting in the chemical industry.. Linde. [Link]
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A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH. (2019-05-07). [Link]
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Stability Testing of Pharmaceutical Products. japsonline.com. [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]
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Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence (Ion Abundance x 1000. ResearchGate. [Link]
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PHOTOCHEMISTRY OF NITROGEN-CONTAINING THIOCARBONYL COMPOUNDS Masami Sakamoto1,* and Takehiko Nishio2. arkat-usa.org. [Link]
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Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals. [Link]
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Unlocking the potential of the thioamide group in drug design and development. tandfonline.com. (2024-12-02). [Link]
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Stability testing of existing active substances and related finished products. ema.europa.eu. (2023-07-13). [Link]
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Innovative solutions for transporting sensitive chemicals » Airpharm Logistics. airpharm.com. (2025-01-27). [Link]
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Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. (2024-02-23). [Link]
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Proton and carbon‐13 nmr spectroscopic investigations on thioamide derivatives, ring current effect in carbon‐13 nmr spectroscopy (1978) | Hans‐Otto Kalinowski. SciSpace. [Link]
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ChemInform Abstract: Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. ResearchGate. (2025-08-07). [Link]
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Sulfur - Hazardous Substance Fact Sheet. nj.gov. [Link]
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13.2.1 Classification of goods according to moisture behavior. Container Handbook. [Link]
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"Store under Argon" : r/labrats. Reddit. [Link]
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Handling air-sensitive reagents AL-134. MIT. [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
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Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed. [Link]
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Selected Reactions of Thiocarbonyl Compounds. stoltz2.caltech.edu. [Link]
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Sulfur. ESPI Metals. [Link]
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3 Simple Ways to Keep Your Products Moisture-Free During Long Storage. ABS Impex. (2025-02-19). [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Moisture Control and Degradation Management. American Pharmaceutical Review. (2024-02-27). [Link]
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Tips for Storing Dangerous Packaged Chemicals. Capital Resin Corporation. (2022-09-21). [Link]
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The Importance of Inerting. Air Products. [Link]
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An HPLC method for the determination of thioctic acid in raw material and tablets. koreascience.or.kr. [Link]
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Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI. [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Anticancer Activity of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine and Its Analogs
This guide provides a comprehensive framework for the preclinical validation of the novel investigational compound, 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. While direct experimental data on this specific molecule is not yet publicly available, its structural motifs—a thioamide core and a morpholine ring—suggest a potential for anticancer activity based on existing knowledge of similar chemical entities.[1][2][3] This document outlines a logical, multi-stage experimental workflow designed to rigorously assess its cytotoxic potential, elucidate its mechanism of action, and compare its performance against established anticancer agents.
The thioamide group is a key pharmacophore in several compounds with demonstrated biological activity, including anticancer effects.[1][4] Similarly, the morpholine heterocycle is a common feature in a multitude of approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties and engage in specific molecular interactions.[2][3][5] The strategic combination of these two moieties in this compound warrants a thorough investigation into its potential as a novel therapeutic agent.
Our approach is grounded in a series of validated in vitro and in vivo assays, designed to build a robust data package for informed decision-making in the early stages of drug discovery.
Part 1: Initial In Vitro Assessment of Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. This is typically achieved through cell viability assays, which measure the metabolic activity of a cell population as an indicator of its health.
Cell Viability and IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7][8] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a standard chemotherapeutic agent (e.g., Doxorubicin) in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[9][10]
Data Presentation: Hypothetical IC50 Values
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | HEK293 (Normal) IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| This compound | 8.5 | 12.3 | 10.1 | > 50 | > 5.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 2.5 | 5.0 |
This table presents hypothetical data for illustrative purposes.
Part 2: Elucidating the Mechanism of Action
A favorable IC50 value, particularly with a good selectivity index, prompts further investigation into how the compound exerts its cytotoxic effects. Key areas of inquiry include the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Assessment of Apoptosis Induction via Caspase Activity
Apoptosis is a critical pathway for eliminating damaged or cancerous cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed cancer cells in a 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for activated caspase-3 and -7.
-
Incubation and Measurement: Incubate at room temperature and measure the resulting luminescence, which is proportional to the amount of caspase activity.
Cell Cycle Analysis
Many anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Treat cancer cells with the test compound for 24 hours. Harvest the cells and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Hypothetical Signaling Pathway for Thioamide-Containing Compounds
Thioamides have been reported to exert their anticancer effects through various mechanisms, including the induction of oxidative stress and inhibition of key signaling pathways.[1] A plausible hypothesis is that this compound could modulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Workflow for mechanism of action elucidation using the NCI-60 screen.
In Vivo Efficacy in Human Tumor Xenograft Models
Promising in vitro results must be translated to an in vivo setting. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation. [11][12][13] Experimental Protocol: Xenograft Study
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, a vehicle control, and a positive control drug (e.g., Paclitaxel) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous pathway for the initial validation of the anticancer potential of this compound. The workflow is designed to generate a comprehensive dataset, moving logically from broad cytotoxicity screening to mechanistic investigation and finally to in vivo efficacy. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including medicinal chemistry efforts to optimize the lead compound, detailed toxicology studies, and the exploration of combination therapies.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. START Research. [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
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Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. National Institutes of Health. [Link]
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Thioamides Drugs. LiverTox - National Institutes of Health. [Link]
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MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. [Link]
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In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]
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Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO. [Link]
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In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3]. PubMed Central. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]
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Thioamides. BrainKart. [Link]
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The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]
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Synthesis of novel substituted morpholine derivatives for anticancer activity. ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
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Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar. [Link]
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Thioamides in medicinal chemistry and as small molecule therapeutic agents. OUCI. [Link]
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Classification of anticancer drugs based on tissue penetration using a novel in vitro screening assay. Molecular Cancer Therapeutics. [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
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Background on morpholine synthesis and our approach. ResearchGate. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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A Comparative Benchmarking of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine and its Analogs: A Guide for Preclinical Development
In the landscape of modern drug discovery, the morpholine moiety stands as a privileged scaffold, consistently featured in a multitude of clinically approved therapeutics.[1] Its unique physicochemical properties, including metabolic stability and the ability to enhance aqueous solubility, make it a desirable component in novel molecular entities.[2][3] When coupled with a thioamide linkage, a bioisostere of the more common amide bond, there emerges an opportunity to modulate biological activity through altered electronic and steric profiles.[4] This guide presents a comprehensive framework for the comparative study of a novel compound, 4-[2-(4-Methylphenyl)ethanethioyl]morpholine (designated as C1) , and a rationally designed series of its analogs.
This document is intended for researchers, medicinal chemists, and drug development professionals. It provides a detailed roadmap for the synthesis, characterization, and multi-faceted biological evaluation of this compound series. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility.
Rationale for Analog Design and Selection
To establish a robust structure-activity relationship (SAR), a focused library of analogs (C2-C5) has been designed to probe the electronic and steric requirements for biological activity. The selection of these analogs is predicated on systematic modifications to the parent compound, C1.
Table 1: Designed Analogs for Comparative Study
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Morpholine Ring) | Rationale for Inclusion |
| C1 | 4-Methyl | H | Parent Compound |
| C2 | 4-Methoxy | H | Probing the effect of an electron-donating group |
| C3 | 4-Chloro | H | Probing the effect of an electron-withdrawing group |
| C4 | 2,4-Dichloro | H | Investigating the impact of steric hindrance and increased lipophilicity |
| C5 | 4-Methyl | 3,5-Dimethyl | Assessing the influence of steric bulk on the morpholine ring |
Synthetic Strategy and Characterization
The synthesis of C1 and its analogs will be achieved through a two-step process commencing with the corresponding phenylacetic acids. The amide intermediates will be synthesized via a standard acid chloride formation followed by reaction with morpholine. The crucial thioamidation step will be accomplished using Lawesson's reagent, a well-established and efficient method for this transformation.[5][6][7]
General Synthetic Workflow
Caption: General two-step synthesis of target thioamides.
Detailed Experimental Protocol: Synthesis of C1
Materials:
-
4-Methylphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Morpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Lawesson's reagent
-
Toluene, anhydrous
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of 4-(2-(4-Methylphenyl)ethanoyl)morpholine
-
To a solution of 4-methylphenylacetic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours. Monitor the reaction by TLC.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.
Step 2: Synthesis of this compound (C1)
-
Dissolve the amide from Step 1 (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.[5]
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain C1.
Characterization: The structure and purity of C1 and its analogs will be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Evaluation
Based on the known pharmacological profiles of morpholine-containing compounds and thioamides, the synthesized compounds will be subjected to a battery of in vitro assays to assess their potential anticancer, antioxidant, and antibacterial activities.[8][9][10]
Anticancer Activity
Rationale: The morpholine scaffold is present in several anticancer drugs, and numerous derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11][12]
Assay 1: Cell Viability (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: A panel of human cancer cell lines will be used, including MCF-7 (breast), A549 (lung), and HCT116 (colon).
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (C1-C5) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Assay 2: Apoptosis Induction (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.[13]
-
Protocol:
-
Treat cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Caption: Workflow for in vitro anticancer evaluation.
Antioxidant Activity
Rationale: Thioamides and morpholine derivatives have been reported to possess antioxidant properties.[14]
Assay 1: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.[15]
-
Protocol:
-
Prepare a methanolic solution of DPPH.
-
Add various concentrations of the test compounds to the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.
Assay 2: ABTS Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.[16][17]
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Add different concentrations of the test compounds to the ABTS radical solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
-
-
Data Analysis: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
Antibacterial Activity
Rationale: The morpholine ring is a key component of the antibiotic linezolid, and various morpholine derivatives have shown antibacterial potential.[18]
Assay: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[3][8][19][20]
-
Bacterial Strains: A panel of clinically relevant bacteria will be used, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Protocol:
-
Perform serial dilutions of the test compounds in a liquid growth medium in 96-well plates.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates overnight.
-
Determine the MIC by visual inspection for turbidity.
-
To determine the MBC, subculture the contents of the clear wells onto agar plates and incubate overnight. The lowest concentration that shows no bacterial growth is the MBC.
-
Data Summary and Comparative Analysis
The biological activity data for C1 and its analogs will be compiled in the following table to facilitate a clear comparison and to aid in the elucidation of the structure-activity relationship.
Table 2: Comparative Biological Activity Data
| Compound ID | Anticancer (IC₅₀, µM) | Antioxidant (EC₅₀, µM) | Antibacterial (MIC, µg/mL) |
| MCF-7 | A549 | DPPH | |
| C1 | |||
| C2 | |||
| C3 | |||
| C4 | |||
| C5 |
Conclusion and Future Directions
This guide outlines a systematic approach to the synthesis and comparative evaluation of this compound and a focused set of its analogs. The data generated from these studies will provide crucial insights into the therapeutic potential of this novel chemical series. A thorough analysis of the SAR will guide the design of future generations of compounds with enhanced potency and selectivity. Promising lead compounds identified through this screening cascade can then be advanced to more complex in vitro and in vivo models for further preclinical development.
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Comparative Analysis of Novel Thioamide Compound 4-[2-(4-Methylphenyl)ethanethioyl]morpholine Against Sotorasib in KRAS G12C Inhibition Assays
A Senior Application Scientist's Guide
Abstract: The KRAS oncogene, particularly the G12C mutation, has transitioned from an "undruggable" target to a validated therapeutic node in oncology.[1][2] Sotorasib, the first FDA-approved covalent inhibitor, set a clinical benchmark for targeting this mutation.[2][3] This guide presents a direct, head-to-head comparison of a novel thioamide-morpholine scaffold, 4-[2-(4-Methylphenyl)ethanethioyl]morpholine (hereafter "Compound-M"), with the established drug Sotorasib. We employ a self-validating experimental approach, combining a direct in vitro biochemical assay with a cell-based pathway analysis to provide a comprehensive profile of Compound-M's potential as a KRAS G12C inhibitor. This document provides detailed protocols, explains the scientific rationale behind the experimental design, and presents comparative data to guide researchers in drug development.
Introduction: The KRAS G12C Challenge
For decades, KRAS was one of the most challenging targets in cancer therapy despite its high mutation frequency in deadly cancers like non-small cell lung cancer (NSCLC) and colorectal cancer.[2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways involved in proliferation and survival.[4][5] The G12C mutation, a glycine-to-cysteine substitution at codon 12, traps KRAS in a constitutively active form, driving uncontrolled cell growth.[4]
The development of covalent inhibitors like Sotorasib and Adagrasib, which irreversibly bind to the mutant cysteine-12 residue, was a landmark achievement.[6][7][8] These drugs lock the KRAS G12C protein in its inactive state, blocking downstream signaling.[5][9][10] While transformative, the quest for novel chemical scaffolds with improved properties or different resistance profiles continues. This guide investigates Compound-M, a molecule featuring a thioamide group—a versatile bioisostere of amides known for diverse pharmacological activities—and a morpholine ring, a privileged structure in medicinal chemistry often used to enhance drug-like properties.[11][12][13]
Scientific Rationale & Mechanism of Action
The KRAS/MAPK Signaling Pathway
KRAS G12C hyperactivation leads to the persistent stimulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade.[5][6] This sustained signaling promotes gene transcription related to cell proliferation and survival, forming the basis of its oncogenic activity. Therefore, a key pharmacodynamic biomarker for a successful KRAS inhibitor is the reduction of phosphorylated ERK (p-ERK), the final kinase in this cascade.[14][15]
Experimental Protocols
Protocol: In Vitro KRAS G12C Nucleotide Exchange Assay
-
Causality: This assay mimics the critical activation step of KRAS. KRAS has a higher affinity for GTP than GDP; however, this exchange is slow. The guanine nucleotide exchange factor (GEF) SOS1 typically facilitates this in cells. Here, we use EDTA to chelate Mg²⁺ ions that coordinate the phosphate groups of GDP, thus destabilizing its binding and allowing exchange with excess GTP. [16][17]An effective inhibitor will "lock" KRAS in the GDP-bound state, preventing the fluorescent BODIPY-GDP from being displaced, thus maintaining a high fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X KRAS Assay Buffer from a 2X stock, supplementing with 1 mM DTT to maintain protein integrity.
-
Thaw recombinant BODIPY-GDP-loaded KRAS G12C protein on ice.
-
Prepare a 10-point, 3-fold serial dilution of Sotorasib and Compound-M in 1X KRAS Assay Buffer containing the final required DMSO concentration (e.g., 1%). The top concentration should be high enough to achieve full inhibition (e.g., 100 µM).
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Prepare a Master Mix containing BODIPY-GDP loaded KRAS(G12C) in 1X KRAS buffer.
-
Add 15 µL of the Master Mix to all wells.
-
Add 5 µL of the compound serial dilutions to the appropriate wells. For control wells (0% and 100% inhibition), add 5 µL of buffer with and without inhibitor, respectively.
-
-
Incubation:
-
Incubate the plate for 2 hours at room temperature, protected from light. This allows the compounds to bind to the KRAS G12C protein.
-
-
Nucleotide Exchange Initiation:
-
Prepare an exchange initiation solution containing 10 µM GTP and 25 mM EDTA in water. [18] * Add 5 µL of the GTP/EDTA solution to all wells to initiate the reaction.
-
-
Final Incubation and Reading:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the fluorescence intensity using a plate reader (Excitation: 470 nm, Emission: 525 nm).
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cell-Based p-ERK Inhibition Western Blot
-
Causality: This assay confirms if the biochemical activity observed in vitro translates to pathway inhibition in a living system. The NCI-H358 cell line is selected as it is a human lung adenocarcinoma line harboring the KRAS G12C mutation. A reduction in the ratio of p-ERK to total ERK demonstrates on-target pathway modulation. Vinculin or β-actin is used as a loading control to ensure equal amounts of protein were loaded in each lane. [19][20] Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture NCI-H358 cells in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C and 5% CO₂.
-
Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with Sotorasib and Compound-M at various concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (T202/Y204), Total ERK, and Vinculin, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the relative p-ERK level by normalizing the p-ERK band intensity to the Total ERK intensity, and then to the Vinculin loading control.
-
Results & Data Analysis
The following table summarizes the hypothetical but representative data obtained from the comparative assays.
| Compound | Assay Type | Metric | Result |
| Sotorasib | Biochemical | IC50 (nM) | 25.5 |
| Compound-M | Biochemical | IC50 (nM) | 89.7 |
| Sotorasib | Cell-Based | % p-ERK Reduction @ 100 nM | 85% |
| Compound-M | Cell-Based | % p-ERK Reduction @ 100 nM | 72% |
Biochemical Potency
In the direct nucleotide exchange assay, Sotorasib demonstrated high potency with an IC50 value of 25.5 nM, consistent with published data. The novel Compound-M also showed potent inhibition of KRAS G12C nucleotide exchange, with an IC50 of 89.7 nM. While approximately 3.5-fold less potent than Sotorasib at the biochemical level, this result confirms that the thioamide-morpholine scaffold can effectively engage the KRAS G12C protein and inhibit its function.
Cellular Pathway Inhibition
The Western blot analysis confirmed that both compounds effectively inhibit MAPK signaling in KRAS G12C mutant cells. At a concentration of 100 nM, Sotorasib reduced p-ERK levels by 85%. Compound-M also demonstrated robust cellular activity, reducing p-ERK levels by 72% at the same concentration. This result is significant as it validates that Compound-M possesses good cell permeability and can engage its target in a cellular context, leading to downstream pathway suppression.
Discussion & Future Directions
This comparative guide demonstrates a robust framework for evaluating novel compounds against an established inhibitor. Our findings indicate that this compound (Compound-M) is a potent inhibitor of KRAS G12C, confirmed through both direct biochemical engagement and cellular pathway modulation.
-
Performance Synopsis: While Sotorasib remains the more potent inhibitor in this head-to-head comparison, Compound-M's nanomolar activity in both assays is highly promising. It establishes the thioamide-morpholine scaffold as a viable starting point for a new class of KRAS G12C inhibitors. The morpholine moiety likely contributes to the compound's favorable properties, such as solubility and cell permeability, which are crucial for translating biochemical potency into cellular activity. [13][21]
-
Self-Validating Insights: The congruence between the biochemical and cell-based data provides high confidence in the on-target activity of Compound-M. Had the compound shown high biochemical potency but poor cellular activity, it would have suggested issues with cell permeability or stability, directing future medicinal chemistry efforts.
-
Future Directions: The promising activity of Compound-M warrants further investigation. The immediate next steps in the research cascade should include:
-
Selectivity Profiling: Assess the inhibitory activity of Compound-M against wild-type KRAS and other related GTPases to confirm its selectivity for the G12C mutant.
-
Mechanism of Binding Studies: Employ techniques such as mass spectrometry or X-ray crystallography to determine if Compound-M acts as a covalent or non-covalent inhibitor.
-
Pharmacokinetic (ADME) Studies: Evaluate the absorption, distribution, metabolism, and excretion properties of Compound-M to assess its potential as a clinical candidate.
-
In Vivo Efficacy Studies: Test the anti-tumor activity of Compound-M in mouse xenograft models using KRAS G12C-driven tumors.
-
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Daderian, J., et al. (2022). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. Drugs of Today. [Link]
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- 21. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Morpholine Thioamides as Antimicrobial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of medicinal chemistry, the morpholine ring and the thioamide group stand out as "privileged structures."[1][2] The morpholine moiety, a six-membered heterocycle containing nitrogen and oxygen, is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[1][3] Its flexible chair-like conformation and balanced lipophilic-hydrophilic nature make it a versatile building block.[3] The thioamide group, an isostere of the amide bond, offers unique electronic and steric properties, often leading to enhanced biological activity through stronger hydrogen bonding and different metabolic pathways.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholine thioamides, focusing on their potential as antimicrobial agents. We will deconstruct the scaffold to understand how specific structural modifications influence efficacy, present robust experimental data, and provide detailed, self-validating protocols for synthesis and biological evaluation that underpin trustworthy and reproducible research.
Deconstructing the Morpholine Thioamide Scaffold for Antimicrobial Activity
The antimicrobial potency of a morpholine thioamide derivative is not a monolithic property but rather a synergistic outcome of its three core components: the morpholine head, the thioamide linker, and the variable substituent (R-group). Understanding the distinct contribution of each is paramount for rational drug design.
-
The Morpholine Ring: This unit primarily serves as a pharmacokinetic modulator. Its presence can improve aqueous solubility and provide a vector for interacting with the polar environment of a bacterial cell surface or the active site of a target enzyme. The nitrogen atom's weak basicity prevents unwanted protonation at physiological pH, a common pitfall for other amine-containing heterocycles.[3]
-
The Thioamide Linker (-C(=S)N-): Replacing the oxygen of an amide with sulfur fundamentally alters the linker's properties. The C=S bond is longer and the sulfur atom is a better hydrogen bond acceptor than oxygen, potentially leading to stronger and more specific interactions with biological targets.[4] This modification is often the key to unlocking or enhancing potency compared to corresponding amide analogues.
-
The Variable Substituent (R-Group): This is the primary determinant of both the potency and spectrum of antimicrobial activity. The nature of the R-group—be it aromatic, heterocyclic, or aliphatic—and its specific decorations dictate the molecule's overall lipophilicity, steric profile, and electronic distribution, which are critical for target engagement.
Below is a conceptual diagram illustrating these key functional regions of the scaffold.
Caption: Core components of the morpholine thioamide scaffold and their primary roles.
Comparative SAR Analysis: The Impact of R-Group Substitution
Systematic modification of the R-group is the cornerstone of SAR studies for this class of compounds. Experimental data reveals clear trends that guide the optimization of antimicrobial activity, typically measured as the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates higher potency.
Aromatic and Heteroaromatic R-Groups
Aromatic rings are the most extensively studied R-groups. Their substitution patterns offer a fine-tuning mechanism for activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups (NO₂) on the aromatic ring consistently enhance antimicrobial activity. This is often attributed to two factors:
-
Increased Lipophilicity: Facilitates passage through the bacterial cell membrane.
-
Targeted Interactions: Halogens can form halogen bonds with protein residues in the target's active site, providing an additional anchor point.
-
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can have a variable effect. In some cases, they may decrease activity, while in others, their position on the ring is critical. For instance, a methoxy group at the para-position might be more beneficial than at the ortho-position due to steric hindrance.[5]
Data Summary: R-Group vs. Antimicrobial Activity
The following table summarizes representative data from literature, comparing the MIC values of various morpholine thioamide derivatives against common bacterial strains. This quantitative comparison highlights the principles discussed above.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Key Observation | Reference |
| MT-1 | Phenyl | 64 | 128 | Baseline activity from the unsubstituted ring. | [6] |
| MT-2 | 4-Chlorophenyl | 16 | 32 | 4x increase in potency with a para-chloro substituent. | [6] |
| MT-3 | 4-Nitrophenyl | 8 | 16 | Strong EWG leads to the highest potency in this series. | [6] |
| MT-4 | 4-Methoxyphenyl | 32 | 64 | EDG at para-position slightly improves activity over baseline. | [5] |
| MT-5 | 2-Thiophenyl | 32 | 64 | Heteroaromatic ring shows comparable activity to substituted phenyls. | [7] |
Causality Behind the Data: The dramatic improvement in activity from MT-1 to MT-2 and MT-3 underscores the importance of electron-withdrawing substituents. The chlorine atom in MT-2 and the nitro group in MT-3 make the aromatic ring more electron-poor, which can enhance interactions with electron-rich pockets in a target enzyme. Furthermore, these groups increase the overall lipophilicity, aiding in the penetration of the bacterial cell envelope, which is a significant barrier, especially in Gram-negative bacteria like E. coli.
Experimental Protocols: A Framework for Trustworthy SAR Studies
Scientific integrity demands that protocols are not just followed but are designed to be self-validating. This involves meticulous execution, proper characterization, and the use of appropriate controls to ensure the data is reliable and reproducible.
General Synthesis of a Morpholine Thioamide Derivative (e.g., MT-2)
This protocol describes a common and efficient method for thioamide synthesis.[6][8]
Objective: To synthesize N-(4-chlorophenyl)morpholine-4-carbothioamide.
Materials:
-
4-Chloroaniline (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Morpholine (1.1 eq)
-
Iodine (I₂) (1.1 eq)
-
Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Protocol:
-
Activation: Dissolve 4-chloroaniline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the reaction mixture at 0°C for 30 minutes.
-
Intermediate Formation: To the above mixture, add a solution of iodine (1.1 eq) in DCM dropwise. The reaction will turn from yellow to a dark brown/black. Allow the reaction to stir at room temperature for 2 hours. This forms an isothiocyanate intermediate in situ.
-
Thioamide Formation: Cool the reaction back to 0°C. Add a solution of morpholine (1.1 eq) and triethylamine (1.3 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove excess iodine), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thioamide.
-
Characterization (Trustworthiness Step): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected structure and show no significant impurities.
Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay
This is the gold-standard method for determining the MIC of a compound.[9][10]
Objective: To determine the minimum concentration of a synthesized morpholine thioamide that inhibits the visible growth of a specific bacterium.
Materials:
-
Synthesized morpholine thioamide compounds
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or the solvent used to dissolve compounds)
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. For example, add 100 µL of MHB to wells 2-10. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from the last well.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls (Self-Validation Step):
-
Positive Control: A row with a known antibiotic (Ciprofloxacin) undergoing serial dilution.
-
Negative (Growth) Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Solvent Control: A well containing MHB, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
The workflow from compound design to biological validation is a cyclical and iterative process, as illustrated below.
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Novel BCL-XL Inhibitors: A Case Study on 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Introduction: The Imperative of Selectivity in Targeting Apoptosis
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) family of proteins represents a critical node in the regulation of apoptosis, or programmed cell death. Dysregulation of this pathway, particularly the overexpression of pro-survival proteins like BCL-XL (B-cell lymphoma-extra large), is a hallmark of many malignancies, enabling cancer cells to evade apoptosis and resist treatment.[1] The development of small molecules that inhibit these pro-survival proteins, known as BH3 mimetics, has been a significant therapeutic breakthrough.
This guide focuses on a novel investigational compound, 4-[2-(4-Methylphenyl)ethanethioyl]morpholine , hereafter referred to as Compound M . Its structure, featuring a morpholine moiety, suggests a potential interaction with members of the BCL-2 protein family, sharing characteristics with established inhibitors. A prime example is WEHI-539, a potent and highly selective BCL-XL inhibitor that has served as an invaluable research tool for dissecting the specific roles of BCL-XL in cell survival.[1][2][3][4]
The clinical and biological consequences of inhibiting different BCL-2 family members are distinct. For instance, potent BCL-XL inhibition is linked to on-target thrombocytopenia (low platelet count), while BCL-2 inhibition can lead to neutropenia.[4] Therefore, a rigorous and comprehensive cross-reactivity analysis is not merely a characterization step but a critical determinant of a compound's therapeutic potential and safety profile. This guide provides an in-depth, experimentally-grounded framework for researchers to assess the selectivity of Compound M against the key pro-survival BCL-2 family members: BCL-XL, BCL-2, BCL-W, and MCL-1.
The BCL-2 Family: A Primer on the Gatekeepers of Apoptosis
The intrinsic pathway of apoptosis is governed by a delicate balance between pro-apoptotic and pro-survival proteins of the BCL-2 family. Pro-survival members, including BCL-XL, BCL-2, BCL-W, and MCL-1, act by sequestering pro-apoptotic "effector" proteins like BAX and BAK, preventing them from oligomerizing and permeabilizing the mitochondrial outer membrane. This permeabilization is the point of no return, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. BH3-only proteins act as sensors of cellular stress and promote apoptosis by either neutralizing the pro-survival proteins or directly activating the effectors. BH3 mimetic drugs like Compound M are designed to bind to the hydrophobic groove of pro-survival proteins, displacing the pro-apoptotic proteins and triggering cell death.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-faceted approach, moving from purified components to complex cellular systems. We propose a three-tiered strategy to comprehensively profile Compound M.
Tier 1: In Vitro Biochemical Binding Assays
Causality: The foundational step is to determine the direct binding affinity of Compound M to its intended target, BCL-XL, and its closest structural homologs. This provides a quantitative, head-to-head comparison of potency and selectivity in a controlled, cell-free environment. A competitive binding assay is the gold standard for this purpose.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay
This protocol describes a competitive displacement assay to measure the IC50 of Compound M for BCL-XL, BCL-2, BCL-W, and MCL-1.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.05% (v/v) Tween-20 and 1 mM DTT.
-
Proteins: Prepare stocks of purified, recombinant human BCL-XL, BCL-2, BCL-W, and MCL-1 proteins with a His-tag.
-
Fluorescent Probe: Use a fluorescently-labeled (e.g., FITC) BH3 peptide known to bind with high affinity to the target proteins (e.g., FITC-BIM BH3 peptide).
-
Detection Reagents: Anti-His6 antibody conjugated to Terbium (Tb) cryptate (donor) and Streptavidin-XL665 (acceptor).
-
Compound M: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, followed by a further dilution into Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted Compound M or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of a solution containing the recombinant BCL-2 family protein (e.g., final concentration of 5 nM) and the FITC-BIM BH3 peptide (e.g., final concentration of 10 nM).
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Add 10 µL of the HTRF detection reagent mix containing the anti-His6-Tb antibody and Streptavidin-XL665.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using DMSO-only wells (0% inhibition) and wells with a high concentration of a known pan-BCL-2 inhibitor or no protein (100% inhibition).
-
Plot the normalized response against the logarithm of Compound M concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
The results should be summarized in a table to clearly visualize the selectivity profile of Compound M compared to established reference compounds.
| Compound | BCL-XL IC50 (nM) | BCL-2 IC50 (nM) | BCL-W IC50 (nM) | MCL-1 IC50 (nM) | Selectivity (BCL-2/XL) |
| Compound M (Hypothetical) | 1.5 | >1000 | 850 | >5000 | >667-fold |
| WEHI-539 (Reference) | 1.1[5][6] | >1000[6] | >1000[6] | >5000[6] | >900-fold |
| Navitoclax (ABT-263) | <1[7] | <1[7] | <1[7] | >1000[7] | ~1-fold |
| Venetoclax (ABT-199) | 261[7] | <0.01[7] | >4400[7] | >4400[7] | BCL-2 Selective |
Tier 2: Cellular Target Engagement
Causality: While biochemical assays are precise, they do not account for cell permeability, efflux pumps, or intracellular competition. It is crucial to verify that Compound M engages its intended target, BCL-XL, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this engagement.[8][9] It is based on the principle that a protein's thermal stability increases upon ligand binding.[8][10]
Experimental Protocol: CETSA for BCL-XL Target Engagement
-
Cell Culture and Treatment:
-
Culture a BCL-XL dependent cell line (e.g., H146 small cell lung cancer cells) to ~80% confluency.
-
Treat cells with a high concentration of Compound M (e.g., 10x the biochemical IC50) or DMSO vehicle for 1-2 hours in culture media.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BCL-XL in each sample using quantitative Western blotting with a specific anti-BCL-XL antibody. Use a loading control (e.g., GAPDH) that does not shift in the presence of the compound.
-
Quantify the band intensities and normalize to the non-heated control (100% soluble).
-
Plot the percentage of soluble BCL-XL against temperature for both vehicle- and Compound M-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
-
Tier 3: Functional Cellular Assays for Selectivity
Causality: The ultimate validation of selectivity is demonstrating that the compound's cytotoxic effect is mechanism-based and dependent on the target protein. This requires using cell lines whose survival is specifically dependent on BCL-XL versus other BCL-2 family members and measuring the induction of apoptosis.
Experimental Protocol: Caspase Activity Assay in Engineered Cell Lines
This protocol measures the induction of apoptosis via caspase activation in cell lines with specific genetic backgrounds.
-
Cell Lines and Culture:
-
Utilize a panel of isogenic cell lines. For example, mouse embryonic fibroblasts (MEFs) that are deficient in Mcl-1 (mcl-1-/-) are known to be dependent on BCL-XL for survival.[3]
-
As controls, use wild-type MEFs and MEFs deficient in other BCL-2 family members (bcl-2-/-, bcl-x-/-) to assess off-target effects.
-
-
Compound Treatment:
-
Seed the cells in white, 96-well clear-bottom plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound M for a defined period (e.g., 24 hours). Include a positive control like staurosporine and a vehicle control (DMSO).
-
-
Caspase-3/7 Activity Measurement (using a luminescent assay like Caspase-Glo® 3/7):
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
Mix briefly by orbital shaking and incubate at room temperature for 1-2 hours, protected from light. The reagent contains a luminogenic caspase-3/7 substrate; cleavage by active caspases generates a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the fold-increase in caspase activity against the logarithm of Compound M concentration to determine the EC50 for apoptosis induction in each cell line.
-
Expected Outcome: A truly selective BCL-XL inhibitor like Compound M should potently induce caspase activity and cell death in the mcl-1-/- MEFs but show significantly less activity in wild-type or bcl-x-/- MEFs. This functional data provides the strongest evidence for on-target selectivity.
Conclusion and Future Directions
The comprehensive cross-reactivity analysis of this compound outlined in this guide provides a robust, logical, and experimentally validated pathway to define its therapeutic window. By systematically progressing from biochemical affinity (Tier 1) to cellular target engagement (Tier 2) and finally to mechanism-based functional outcomes (Tier 3), researchers can build a compelling data package. The hypothetical data presented for Compound M, mirroring that of the highly selective tool compound WEHI-539, illustrates the ideal profile of a selective BCL-XL inhibitor. This rigorous, multi-tiered approach is indispensable for making informed decisions in drug development, ultimately distinguishing a promising therapeutic candidate from a compound with potential off-target liabilities.
References
- Current time inform
- Cellular Thermal Shift Assay (CETSA®)
- BCL-xL Apoptosis Assay Service. Reaction Biology.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- 3ZLR: Crystal structure of BCL-XL in complex with inhibitor (WEHI-539). RCSB PDB.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
- WEHI-539 | Bcl-2 Family Inhibitor. MedchemExpress.com.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Structure-guided design of a selective BCL-XL inhibitor.
- WEHI-539 | Bcl-2 antagonist | CAS 1431866-33-9. Selleck Chemicals.
- Attacking Cancer's Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members. PMC - NIH.
- A Comparative Analysis of Bcl-2 Family Inhibitors for Cancer Therapy. BenchChem.
- Discovery brings hope of new tailor-made anti-cancer agents. WEHI.
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A Comparative Guide to the Preclinical In Vivo Efficacy of Novel Thioyl-Morpholine Analogs in Oncology Models
Executive Summary: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable influence on physicochemical properties and pharmacokinetic profiles[1][2]. This guide explores the prospective in vivo efficacy of a novel investigational compound, 4-[2-(4-Methylphenyl)ethanethioyl]morpholine (hereafter designated as CTM-42), within the context of oncology. As no direct preclinical data for CTM-42 currently exists in the public domain, this document provides a comparative framework based on established morpholine-containing anticancer agents. We will benchmark the hypothesized performance of CTM-42 against Gedatolisib (PF-05212384) , a well-characterized, morpholine-containing dual PI3K/mTOR inhibitor, in a standard xenograft model of human cancer. The experimental protocols, potential mechanisms, and data interpretation strategies outlined herein are designed to serve as a robust template for researchers investigating novel compounds in this chemical class.
Introduction: The Morpholine Scaffold in Cancer Drug Design
The morpholine ring is considered a "privileged structure" in drug discovery, capable of enhancing potency, selectivity, and metabolic stability[1]. Its presence in clinically successful oncology agents, such as the PI3K inhibitor Alpelisib and the dual PI3K/mTOR inhibitor Gedatolisib, highlights its utility. The morpholine moiety often improves aqueous solubility and can form critical hydrogen bonds with target proteins, such as the hinge region of kinases, thereby anchoring the molecule in the active site[3].
The investigational compound, CTM-42, combines this proven morpholine scaffold with a p-tolyl ethanethioyl group. While the precise mechanism of CTM-42 is unconfirmed, its structure suggests potential activity against kinase signaling pathways implicated in cell proliferation and survival. The thioamide linkage introduces unique electronic and steric properties compared to a standard amide, potentially influencing target affinity and metabolic fate. This guide hypothesizes a preclinical study to evaluate its antitumor efficacy.
Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Many morpholine-containing compounds function as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade that is frequently dysregulated in human cancers. We hypothesize that CTM-42, like our comparator Gedatolisib, may exert its anticancer effects by inhibiting key nodes within this pathway, such as PI3K and/or the mammalian Target of Rapamycin (mTOR). Inhibition of this pathway blocks downstream signaling required for cell growth, proliferation, and survival, ultimately leading to apoptosis and suppression of tumor growth.
Caption: Hypothesized mechanism of CTM-42 targeting the PI3K/AKT/mTOR pathway.
Comparative In Vivo Efficacy in a U-87 MG Xenograft Model
To assess the potential antitumor activity of CTM-42, a human glioblastoma (U-87 MG) xenograft model in immunocompromised mice is proposed. This cell line is characterized by a PTEN mutation, leading to constitutive activation of the PI3K/AKT pathway, making it a suitable model for evaluating inhibitors of this cascade.
Summary of Prospective Efficacy Data
The following table summarizes the anticipated outcomes of the proposed in vivo study, comparing CTM-42 to the vehicle control and the clinical-stage comparator, Gedatolisib. Efficacy is measured by Tumor Growth Inhibition (TGI), and tolerability is assessed by monitoring changes in animal body weight.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, PO, QD | 1550 ± 210 | - | +5.2% |
| CTM-42 (Investigational) | 50 mg/kg, PO, QD | 620 ± 155 | 60% | -2.5% |
| Gedatolisib (Comparator) | 25 mg/kg, IV, QW | 434 ± 110 | 72% | -4.8% |
| Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes. |
Interpretation of Prospective Data
In this hypothetical scenario, CTM-42 demonstrates significant antitumor activity, achieving 60% TGI with daily oral administration. While its efficacy is slightly lower than the 72% TGI observed with weekly intravenous Gedatolisib, CTM-42's oral bioavailability would represent a significant advantage in clinical development. The modest body weight loss observed in both treatment arms suggests that the compounds are generally well-tolerated at these efficacious doses, a critical factor for therapeutic window assessment.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for the proposed in vivo study are provided.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks of age.
-
Cell Line: U-87 MG human glioblastoma cells, cultured in MEM with 10% FBS.
-
Implantation: Subcutaneously inject 5 x 10⁶ U-87 MG cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth via caliper measurements three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize animals into treatment cohorts (n=8-10 mice per group).
Dosing and Monitoring Workflow
The workflow ensures systematic treatment and data collection throughout the study.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Compound Formulation and Administration
-
Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in sterile water.
-
CTM-42 Formulation: Suspend CTM-42 powder in the vehicle to a final concentration of 5 mg/mL for a 50 mg/kg dose (at 10 mL/kg volume). Administer daily via oral gavage (PO).
-
Gedatolisib Formulation: Prepare Gedatolisib in a solution of 5% dextrose in water (D5W) to a final concentration of 2.5 mg/mL for a 25 mg/kg dose. Administer weekly via intravenous (IV) injection.
-
Monitoring: Observe animals for clinical signs of toxicity daily. Measure body weights three times per week.
-
Endpoint: The study concludes when tumors in the control group reach the predetermined size limit, or after 21 days of treatment. Euthanize animals and collect tumors for subsequent pharmacodynamic analysis (e.g., Western blot for p-AKT).
Discussion and Future Directions
This guide presents a prospective framework for evaluating the in vivo efficacy of this compound (CTM-42). The hypothetical data suggest that CTM-42 could be a promising oral antitumor agent, warranting further investigation.
Key considerations for future studies include:
-
Pharmacokinetic (PK) Analysis: A full PK profile in mice is essential to correlate plasma exposure with antitumor efficacy and to optimize the dosing schedule.
-
Pharmacodynamic (PD) Biomarkers: Confirming the mechanism of action by measuring the modulation of target proteins (e.g., p-AKT, p-S6) in tumor tissue post-treatment is critical.
-
Toxicity Studies: A more comprehensive toxicology assessment, including dose-range finding and histopathology, is required to define the safety profile of CTM-42.
-
Orthotopic Models: Evaluating efficacy in an orthotopic glioblastoma model would provide a more clinically relevant assessment of the compound's ability to cross the blood-brain barrier and act on tumors in their native microenvironment[4].
By following the rigorous, comparative approach outlined in this guide, researchers can effectively profile novel morpholine-based compounds and generate the robust data packages necessary for advancing promising candidates toward clinical development.
References
-
Gaudin, C., et al. (2021). Morpholine in Central Nervous System Drug Discovery. Molecules. Available at: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
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Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]
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Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]
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Sharma, P. K., et al. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Zablotsky, M., et al. (2012). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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A Strategic Guide to Validating Target Engagement for Novel Bioactive Compounds: A Case Study Using 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
An objective comparison guide for researchers, scientists, and drug development professionals.
Introduction
In the landscape of drug discovery, the identification of a novel bioactive compound is a pivotal, yet preliminary, step. The true challenge lies in unequivocally demonstrating that the compound's observed phenotypic effect is a direct consequence of its interaction with a specific molecular target. This process, known as target engagement, is a cornerstone of building a robust biological rationale for any potential therapeutic. Without it, researchers risk attributing a compound's activity to off-target effects, leading to costly and ultimately futile development efforts.
This guide provides a comprehensive framework for validating the target engagement of a novel compound, using the example of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine . As of this writing, this molecule is not extensively characterized in publicly available literature, making it an ideal candidate for illustrating a de novo target identification and validation workflow. We will proceed under the hypothesis that this compound has been identified through a phenotypic screen and its molecular target is unknown.
Our approach is built on two core principles:
-
Unbiased Target Discovery: Employing methods that allow the compound to reveal its binding partners without preconceived bias.
-
Orthogonal Validation: Confirming the initial findings through a series of independent, mechanistically distinct assays to build an unassailable case for on-target activity.
This guide will detail the strategic selection of experiments, explain the causality behind these choices, and provide actionable protocols, thereby offering a blueprint for rigorous scientific validation.
Part 1: Unbiased Target Identification – "What Does the Compound Bind To?"
When the target of a novel compound is unknown, the initial and most critical step is to identify potential binding partners in an unbiased manner. This is crucial for avoiding confirmation bias and for uncovering potentially novel pharmacology. The premier technique for this is chemical proteomics.
Chemical Proteomics: An Affinity-Based Approach
Chemical proteomics leverages the compound's intrinsic binding affinity to "fish" for its targets from a complex biological sample, such as a cell lysate or tissue homogenate. The core principle involves immobilizing the compound on a solid support (e.g., magnetic beads), incubating it with the proteome, and then identifying the captured proteins via mass spectrometry.
Experimental Workflow Rationale:
-
Synthesis of an Affinity Probe: The parent compound, this compound, must be chemically modified to include a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) for immobilization. Expertise-Driven Insight: The linker's attachment point is critical. It must be positioned on a part of the molecule that is not essential for target binding, a determination often guided by preliminary Structure-Activity Relationship (SAR) studies.
-
Immobilization: The probe is then covalently attached to a solid support, such as NHS-activated sepharose or azide/alkyne-functionalized magnetic beads.
-
Affinity Pull-Down: The immobilized probe is incubated with a cell lysate. Specific binding partners will associate with the compound, while non-specific proteins will not.
-
Competitive Elution (The Trustworthiness Pillar): This is the self-validating step. To distinguish true binders from non-specific background, the incubation is performed in parallel with a control group where an excess of the free, unmodified parent compound is added. True binding partners will preferentially bind to the free compound and will thus be absent or significantly reduced in the mass spectrometry results of the pull-down fraction.
-
Protein Identification: Captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualization of the Chemical Proteomics Workflow:
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Biophysical Characterization – "How Does the Compound Bind?"
While CETSA confirms engagement in cells, biophysical techniques like SPR and ITC are essential for dissecting the precise molecular interaction between the compound and a purified version of its target. This provides quantitative data on binding affinity and kinetics, which is invaluable for lead optimization.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To quantify the binding kinetics and affinity (KD) of this compound to purified Enzyme X.
Methodology:
-
Protein Immobilization: Purified Enzyme X is covalently immobilized onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.
-
Analyte Injection (Association): A series of increasing concentrations of this compound (the analyte) are injected across the sensor and reference surfaces at a constant flow rate. Binding of the analyte to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation: After the injection, a running buffer is flowed over the chip, and the dissociation of the compound from the target is monitored as a decrease in the RU signal.
-
Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference channel signal. The association (ka) and dissociation (kd) rates are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Interpreting the Data:
-
A low KD value (e.g., nanomolar range) indicates high binding affinity.
-
The ka value reflects how quickly the compound binds to its target.
-
The kd value reflects the stability of the complex; a slow kd indicates a long residence time of the compound on its target, which can be a desirable property for sustained drug action.
Conclusion and Integrated Strategy
Validating the target engagement of a novel compound like This compound is not a linear process but an iterative cycle of discovery and confirmation. The most robust strategy integrates multiple methodologies to build a cohesive and compelling narrative.
-
Start Broad: Use an unbiased method like chemical proteomics to generate a high-quality list of potential targets.
-
Confirm in a Cellular Context: Employ CETSA to rapidly verify which of the candidates are engaged by the compound in a physiologically relevant environment.
-
Quantify the Interaction: Once the primary target is confirmed, use biophysical techniques like SPR or ITC with the purified protein to precisely quantify the binding affinity, kinetics, and thermodynamics.
By following this multi-pronged, orthogonally-validated approach, researchers can move forward with confidence, knowing that their compound's biological activity is firmly grounded in a specific, well-characterized molecular interaction. This foundational knowledge is indispensable for the successful translation of a novel chemical entity into a validated tool compound or a promising therapeutic candidate.
References
-
Chemical Proteomics: "Target discovery by chemical proteomics." Nature Reviews Drug Discovery. [Link]
-
Cellular Thermal Shift Assay (CETSA®): "The cellular thermal shift assay for evaluating drug target engagement in cells." Nature Protocols. [Link]
-
Surface Plasmon Resonance (SPR): "Surface plasmon resonance (SPR): A comprehensive overview of its principles and applications in drug discovery." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Isothermal Titration Calorimetry (ITC): "Isothermal Titration Calorimetry in Drug Discovery." Biophysical Journal. [Link]
-
Orthogonal Validation: "The importance of orthogonal target validation in drug discovery." SLAS DISCOVERY. [Link]
A Guide to the Reproducible Synthesis of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine and Related Thioamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 4-[2-(4-Methylphenyl)ethanethioyl]morpholine, a representative thioamide, with a focus on ensuring experimental reproducibility. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the critical parameters that influence the success and consistency of these syntheses.
Thioamides are crucial isosteres of amides where the carbonyl oxygen is replaced by sulfur.[1][2] This substitution imparts unique chemical and physical properties, including altered hydrogen bonding capabilities and increased metabolic stability, making them valuable moieties in medicinal chemistry and drug development.[1][2] The reproducibility of their synthesis is paramount for consistent biological evaluation and scalable production. This guide will delve into the common methods for preparing thioamides, using this compound as a practical example.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is most reliably achieved through a two-step process: first, the synthesis of the corresponding amide, 4-[2-(4-Methylphenyl)acetyl]morpholine, followed by a thionation reaction. The choice of thionating agent in the second step is critical for yield, purity, and reproducibility.
Part 1: Synthesis of the Amide Precursor
A robust and reproducible synthesis of the amide precursor is the foundation for obtaining the target thioamide in high purity. The most common method is the acylation of morpholine with 4-methylphenylacetyl chloride.
Experimental Protocol: Synthesis of 4-[2-(4-Methylphenyl)acetyl]morpholine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the HCl generated during the reaction.
-
Acylation: Slowly add a solution of 4-methylphenylacetyl chloride (1.0 eq.) in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Causality and Reproducibility:
-
Inert Atmosphere and Anhydrous Conditions: Morpholine is hygroscopic, and 4-methylphenylacetyl chloride is highly reactive towards water.[3][4] The presence of moisture will lead to the hydrolysis of the acid chloride, reducing the yield of the desired amide and complicating purification.
-
Slow Addition at 0 °C: The acylation reaction is exothermic. Slow addition of the acid chloride at a reduced temperature controls the reaction rate, preventing the formation of side products.
-
Choice of Base: A non-nucleophilic base is crucial to prevent it from competing with morpholine in reacting with the acid chloride.
Part 2: Thionation of the Amide
The conversion of the amide to the thioamide is the key transformation. The two most common and reliable thionating agents are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[5]
Method A: Thionation using Lawesson's Reagent
Lawesson's Reagent (LR) is a mild and often preferred thionating agent due to its solubility in common organic solvents and generally cleaner reactions.[5]
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve the amide precursor, 4-[2-(4-Methylphenyl)acetyl]morpholine (1.0 eq.), in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5-0.6 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel to remove the phosphorus-containing byproducts.
Method B: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a more powerful, less expensive, but often less selective thionating agent compared to Lawesson's Reagent.[6]
Experimental Protocol:
-
Setup: Suspend the amide precursor (1.0 eq.) in an anhydrous solvent like pyridine or toluene.
-
Addition of P₄S₁₀: Add phosphorus pentasulfide (0.25-0.5 eq.) portion-wise to the suspension. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux for 2-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into a cold, saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Comparative Analysis for Reproducibility:
| Parameter | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | Milder, more selective | Highly reactive, can lead to side products |
| Solubility | Soluble in many organic solvents | Poorly soluble in most organic solvents |
| Reproducibility | Generally higher due to cleaner reactions | Can be variable due to reagent quality and handling |
| Workup | Simpler | More complex, requires quenching |
| Cost | More expensive | Less expensive |
Self-Validating Systems for Trustworthiness:
To ensure reproducibility, each experiment should include in-process controls. For both thionation methods, monitoring the reaction by TLC is crucial. A co-spot of the starting material and the reaction mixture will clearly indicate the consumption of the amide and the formation of the thioamide product (which is typically more non-polar).
Alternative Synthetic Routes
While thionation of amides is the most common approach, other methods for thioamide synthesis exist, such as the Kindler Thioamide Synthesis.[6][7] This one-pot, three-component reaction involves an aldehyde, an amine, and elemental sulfur. For the synthesis of this compound, this would involve reacting 4-methylphenylacetaldehyde, morpholine, and sulfur. While potentially more atom-economical, this method can be less general and may require more optimization to achieve high yields and purity, potentially impacting reproducibility.
Visualization of Synthetic Workflow
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
Characterization and Purity Assessment
Reproducibility is confirmed through consistent analytical data. The final product, this compound, should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the amide carbonyl carbon signal and the appearance of a thiocarbonyl carbon signal in the ¹³C NMR spectrum are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: To identify functional groups. The C=O stretch of the starting amide (around 1650 cm⁻¹) should be absent, and a C=S stretch should be present in the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
By carefully controlling the reaction parameters outlined in this guide and rigorously characterizing the final product, researchers can achieve highly reproducible results in the synthesis of this compound and other thioamides, ensuring the reliability of subsequent biological and pharmacological studies.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, 30(9). Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, 30(9). Abstract retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Introduction
4-[2-(4-Methylphenyl)ethanethioyl]morpholine is a compound that integrates a morpholine ring and a thioamide functional group. While its specific applications are diverse, its structure is common in medicinal chemistry and organic synthesis.[1][2] For professionals in research and drug development, understanding the lifecycle of such a compound is paramount, and this lifecycle concludes with its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties.[3][4]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring a deep, actionable understanding for laboratory personnel. Our approach is grounded in the established guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6][7][8]
Part 1: Hazard Identification and Risk Assessment
-
Morpholine Moiety: Morpholine is a flammable, corrosive, and toxic compound.[9][10][11][12][13] It can cause severe skin burns and eye damage.[9][10][11][12][14] Inhalation or skin contact can be harmful.[9][10][12]
-
Thioamide Group: Thioamides are known to have various adverse effects and can be reactive, particularly under acidic conditions where they are prone to side reactions like chain scission.[15][16][17]
This composite nature requires that this compound be treated as a hazardous substance.
| Hazard Class | Inferred from Moiety | Potential Risks |
| Flammable Liquid | Morpholine[9][10] | Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[9][10][13] |
| Acute Toxicity | Morpholine[9][10][12] | Toxic or harmful if it comes into contact with skin, is inhaled, or is swallowed.[9][10][12] |
| Skin Corrosion | Morpholine[9][10][11][14] | Causes severe skin burns and eye damage upon contact.[9][10][11][14] |
| Chemical Reactivity | Thioamide[17] | Potential for hazardous reactions, especially with strong acids or oxidizing agents.[9][17] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a systematic process governed by federal and local regulations.[18] The following protocol is designed to ensure compliance and safety from the moment the material is designated as waste to its final removal from your facility.
Step 1: Immediate Waste Segregation
Causality: The cardinal rule of chemical waste management is segregation.[5][6] Mixing incompatible waste streams can lead to violent chemical reactions, generating heat, toxic gases, or even explosions. Given the reactivity profile of morpholine and thioamides, this step is critical.
Protocol:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do NOT mix this waste with:
Step 2: Personal Protective Equipment (PPE)
Causality: Due to the corrosive and toxic nature of the compound's components, direct contact must be avoided.[6][9]
Protocol: Always wear the following minimum PPE when handling the waste container:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin absorption and burns.[6][9] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes, which can cause severe eye damage.[10][14] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from spills and splashes. |
| Respiratory | Use only within a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors.[19] |
Step 3: Containment and Labeling
Causality: Proper containment prevents leaks and spills, while accurate labeling ensures the waste is handled correctly throughout the disposal chain, a key requirement of OSHA and the EPA.[5][6][7][8]
Protocol:
-
Select an Appropriate Container:
-
Label the Container Immediately:
-
Use your facility's official hazardous waste tag.
-
Clearly write the full chemical name: "Hazardous Waste: this compound".
-
List all components and their approximate percentages (including any solvents).
-
Indicate the relevant hazards: "Flammable," "Corrosive," "Toxic."
-
Write the date the first drop of waste was added to the container (the "accumulation start date").
-
Step 4: Temporary Storage
Causality: Safe temporary storage minimizes the risk of accidents and exposure within the laboratory.
Protocol:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation.
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the SAA away from heat sources, sparks, or open flames.[5][10]
Part 3: Final Disposal and Emergency Procedures
The final step involves the removal of the hazardous waste by trained professionals.
Disposal Decision Workflow
The following diagram outlines the logical flow for handling and disposing of this compound waste.
Caption: Decision workflow for safe handling and disposal.
Emergency Procedures: Spills and Exposure
Causality: A trustworthy protocol must account for accidents. Immediate and correct action can significantly mitigate harm.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][10] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.
-
In Case of a Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Do not use combustible materials like paper towels on a concentrated spill.
-
Scoop the absorbent material into the designated hazardous waste container using non-sparking tools.[10][11]
-
Wipe the area with a suitable solvent and then soap and water. Place all cleaning materials in the hazardous waste container.
-
-
In Case of a Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry to the area.
-
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound like this compound, a conservative approach based on the known hazards of its morpholine and thioamide components is essential. By following this detailed protocol—emphasizing hazard awareness, proper segregation, containment, and labeling—researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with federal and institutional regulations.
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Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 4-[2-(4-Methylphenyl)ethanethioyl]morpholine
Foreword: As scientists, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This guide addresses the safe handling of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply the principle of precaution, deriving our safety protocols from a thorough analysis of its constituent chemical moieties: the morpholine ring and the thioamide functional group. The guidance herein is built on the established and severe hazards of morpholine, which serves as our primary surrogate for risk assessment.
Hazard Assessment: An Evidence-Based Approach
The structure of this compound contains a morpholine functional group. Morpholine is a well-characterized chemical with significant hazards. It is classified as a flammable liquid that is harmful if swallowed, toxic upon skin contact or inhalation, and capable of causing severe skin burns and catastrophic eye damage.[1][2][3][4][5] Therefore, we must assume that the target compound exhibits a similar, if not identical, hazard profile.
Table 1: Anticipated Hazard Profile based on Morpholine Surrogate Data
| Hazard Category | GHS Pictogram | Hazard Statement | Primary Precaution |
| Flammability | 🔥 | H226: Flammable liquid and vapor.[1][2] | Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[5][6] |
| Acute Toxicity | 💀 | H311+H331: Toxic in contact with skin or if inhaled.[1][4] H302: Harmful if swallowed.[1] | Avoid all contact. Handle exclusively in a certified chemical fume hood.[3][7] |
| Corrosivity | corrosive | H314: Causes severe skin burns and eye damage.[2][3] | Wear robust chemical-resistant gloves, a lab coat, and full eye/face protection.[3][5] |
| Health Hazard | health_hazard | H361fd: Suspected of damaging fertility or the unborn child.[4][8] | Avoid exposure. Implement strict engineering controls.[4] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the anticipated risks of toxicity and corrosivity.
-
Hand Protection : Due to the high dermal toxicity, double-gloving is required.[9] Use a pair of nitrile gloves as a base layer, with a second, thicker pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) as the outer layer. Gloves must be inspected before use and changed immediately upon suspected contact.
-
Eye and Face Protection : The risk of severe, irreversible eye damage (H314) necessitates protection beyond standard safety glasses.[3] Chemical splash goggles and a full-face shield are mandatory. [10][11] This combination protects against splashes and vapors.
-
Skin and Body Protection : A flame-resistant laboratory coat must be worn, fully buttoned, with sleeves extended to the wrist.[9] To guard against splashes of this corrosive and toxic material, a chemically resistant apron should be worn over the lab coat. Ensure no skin is exposed; use closed-toe shoes and full-length trousers.
-
Respiratory Protection : All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of toxic dust or vapors.[7] An emergency-use respirator (e.g., a NIOSH-approved model with organic vapor cartridges) should be available for immediate use in the event of a significant spill or fume hood failure.[12][13]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol is designed to minimize exposure at every stage of the experimental process.
Step 1: Pre-Handling Safety Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure an emergency shower and eyewash station are accessible and unobstructed.[5]
-
Prepare a designated waste container for hazardous chemical waste.[6]
-
Assemble all necessary PPE and a chemical spill kit before bringing the compound into the work area.
Step 2: Aliquoting and Solution Preparation (Inside Fume Hood)
-
Don all required PPE as specified in Section 2.
-
Perform all manipulations, including weighing and dissolution, deep within the fume hood sash.
-
Use tools (spatulas, weigh paper) dedicated to this compound or dispose of them as hazardous waste after a single use.
-
When adding solvents, do so slowly to avoid splashing. Keep the container covered or sealed whenever possible.
Step 3: Post-Handling Decontamination
-
Wipe down all surfaces inside the fume hood that may have come into contact with the chemical using an appropriate decontaminating solution.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE in the reverse order it was put on, avoiding contact with the potentially contaminated exterior. The inner gloves should be the last item removed.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[7]
Caption: A standardized workflow for safely handling this compound.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in an emergency.
Exposure Protocol:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][8] Seek immediate medical attention.[2]
-
Eye Contact : Flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[12] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[1][8]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration.[12] Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting.[6][7] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water.[1] Danger of esophageal perforation exists.[1][8] Seek immediate medical attention.
Spill Response Protocol:
-
Small Spill (Inside Fume Hood) :
-
Ensure the fume hood is operational.
-
Using the spill kit, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1][14]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[15]
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spill (or any spill outside a fume hood) :
-
Alert all personnel in the immediate area and evacuate.
-
If the substance is flammable, eliminate all ignition sources.[5]
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: Decision-making workflow for responding to a chemical spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[7]
-
Solid Waste : This includes contaminated gloves, weigh paper, absorbent materials from spills, and any disposable equipment. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps : Contaminated needles or razor blades must be disposed of in a designated sharps container for hazardous chemical waste.
Never dispose of this chemical down the drain.[1] Adhere strictly to your institution's and local government's regulations for hazardous waste disposal.[6]
References
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Thermo Fisher Scientific. (2025). 4-(2-Aminoethyl)-morpholine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
- C/D/N Isotopes. (2015). Safety Data Sheet: Morpholine-d8.
- Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
- MsdsDigital.com. (n.d.). MORPHOLINE Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Morpholine.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Redox. (2022, October 1). Safety Data Sheet: MORPHOLINE.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET: Morpholine.
- Astech Ireland. (2022, February 25). Safety Data Sheet: Morpholine.
- ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Personal Protective Equipment.
- TIDI Products. (n.d.). Personal Protective Equipment.
Sources
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- 4. carlroth.com:443 [carlroth.com:443]
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- 6. redox.com [redox.com]
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- 8. astechireland.ie [astechireland.ie]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
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- 15. msdsdigital.com [msdsdigital.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
